Technical Documentation Center

Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra data for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Comprehensive NMR Spectral Analysis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Technical Whitepaper Introduction & Mechanistic Context As a Senior Application Scientist, I emphasize that the acquisition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectral Analysis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Technical Whitepaper

Introduction & Mechanistic Context

As a Senior Application Scientist, I emphasize that the acquisition of Nuclear Magnetic Resonance (NMR) data for highly functionalized unnatural amino acids is not merely an exercise in structural confirmation, but a critical quality control gateway. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a complex intermediate frequently utilized in the synthesis of peptidomimetics, beta-lactams, and isoindoline-based Active Pharmaceutical Ingredients (APIs).

This molecule possesses a latent reactivity profile. The proximity of the nucleophilic ortho-hydroxymethyl group to the electrophilic ester carbonyl creates a strong thermodynamic driving force for intramolecular cyclization (lactonization), which would yield an isoindolinone derivative. The bulky tert-butyl ester is strategically employed to sterically hinder this degradation pathway. Therefore, the primary objective of this NMR analysis is twofold: to definitively validate the carbon-hydrogen framework and to prove the integrity of the tert-butyl group, confirming the absence of cyclized byproducts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following self-validating methodology must be strictly adhered to during sample preparation and acquisition.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube. This removes paramagnetic particulates that cause magnetic field inhomogeneities and line broadening.

Step 2: ¹H NMR Acquisition (400 MHz)

  • Set the probe temperature to 298 K.

  • Utilize a standard 30-degree pulse program (zg30).

  • Causality Check: Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation (T1) of the sterically hindered aliphatic protons, guaranteeing accurate quantitative integration of the 9-proton tert-butyl signal. Acquire 16 to 32 scans.

Step 3: D₂O Exchange (The Self-Validation Step)

  • To unambiguously identify the exchangeable heteroatom protons (-NH₂ and -OH), acquire the initial spectrum, then add 1 drop of deuterium oxide (D₂O) directly into the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum. The disappearance of the broad signals confirms the assignment of the amine and hydroxyl protons, distinguishing them from the aliphatic backbone.

Step 4: ¹³C NMR Acquisition (100 MHz)

  • Utilize a proton-decoupled pulse sequence (zgpg30).

  • Set D1 to 2.0–3.0 seconds. Acquire a minimum of 512 scans due to the low natural abundance (1.1%) of ¹³C.

Multi-Dimensional NMR Workflow

To map the connectivity of the molecule, a multi-dimensional approach is required. The workflow below outlines the logical progression from 1D acquisition to 2D structural validation.

NMR_Workflow Sample Sample Preparation (CDCl3, TMS, 298K) H1_NMR 1H NMR Acquisition (Proton Environments) Sample->H1_NMR C13_NMR 13C NMR Acquisition (Carbon Backbone) Sample->C13_NMR COSY COSY (Homonuclear Coupling) H1_NMR->COSY HSQC HSQC (1-Bond C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Validation Structural Validation (Purity & Integrity) COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: Multi-dimensional NMR workflow for structural validation and signal assignment.

Spectral Data & Causality Analysis

The predicted NMR assignments are grounded in established literature values for highly similar substructures, specifically tert-butyl phenylglycinate derivatives[1] and ortho-hydroxymethyl substituted benzenes[2],[3].

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment / Causality
t-Butyl CH₃ 1.40s9H-Intense singlet due to 3 equivalent methyl groups. Confirms ester integrity[1].
-NH₂, -OH 2.50br s3H-Broadness caused by quadrupolar relaxation of nitrogen and hydrogen bonding. Disappears upon D₂O exchange.
Ar-CH₂-OH 4.65ABq2H~12.0Critical Insight: Diastereotopic protons due to the adjacent chiral α-carbon. They couple with each other (geminal coupling)[2].
α-CH 4.80s1H-Deshielded by the electronegative amine, phenyl ring, and ester carbonyl[1].
Ar-H 7.20 - 7.45m4H-Complex multiplet resulting from the ortho-disubstituted aromatic ring.

Expert Insight on Diastereotopicity: A novice might expect the benzylic protons of the hydroxymethyl group (-CH₂OH) to appear as a simple 2H singlet. However, because the adjacent α-carbon is a chiral center, it breaks the symmetry of the molecule. The two protons on the hydroxymethyl group are diastereotopic—they reside in permanently different magnetic environments regardless of bond rotation. Consequently, they couple with one another, producing a characteristic AB quartet (or two distinct doublets) with a large geminal coupling constant (J ≈ 12 Hz).

Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
t-Butyl CH₃ 28.0CH₃Primary carbons of the tert-butyl group[1].
α-CH 56.5CHAliphatic methine carbon strongly deshielded by adjacent N and O heteroatoms.
Ar-CH₂-OH 63.0CH₂Benzylic carbon deshielded by the directly attached hydroxyl oxygen[3].
t-Butyl Cq 82.0CqQuaternary carbon of the ester. Its extreme downfield shift is characteristic of t-butyl esters[1].
Ar-CH 127.5 - 129.5CHAromatic methine carbons.
Ar-Cq 138.0, 139.5CqSubstituted aromatic carbons (C1 attached to α-CH, C2 to CH₂OH). Lower intensity due to lack of NOE.
C=O 173.0CqEster carbonyl carbon. Absence of a signal near 168 ppm confirms no lactonization has occurred.

Sources

Exploratory

Thermodynamic Stability of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate in Aqueous Solutions: A Comprehensive Mechanistic Guide

Executive Summary & Molecular Profiling As a Senior Application Scientist in drug development, evaluating the aqueous stability of highly functionalized unnatural amino acids is a critical prerequisite for formulation an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

As a Senior Application Scientist in drug development, evaluating the aqueous stability of highly functionalized unnatural amino acids is a critical prerequisite for formulation and synthetic scaling. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a complex ortho-substituted phenylglycine derivative. Its thermodynamic stability in aqueous media is governed by a delicate interplay between three reactive moieties:

  • The Tert-butyl Ester: Provides intense steric shielding but introduces acid lability.

  • The Ortho-hydroxymethyl Group: Acts as a potent, geometrically constrained internal nucleophile.

  • The Benzylic α -Carbon: Renders the molecule highly susceptible to stereochemical degradation (epimerization).

This whitepaper dissects the thermodynamic drivers and kinetic barriers of this compound's degradation pathways, providing field-proven, self-validating methodologies for stability profiling.

Mechanisms of Degradation in Aqueous Media

The degradation of this compound is highly pH-dependent, partitioning into three distinct mechanistic pathways.

Pathway A: Acid-Catalyzed Ester Hydrolysis (pH < 2.0)

Tert-butyl esters are notoriously resistant to base-catalyzed saponification because the bulky −C(CH3​)3​ group physically blocks the Bürgi-Dunitz trajectory of incoming hydroxide ions. However, in acidic aqueous media, protonation of the carbonyl oxygen activates the ester. Instead of standard AAC​2 cleavage, the molecule undergoes AAL​1 cleavage, expelling a highly stable tert-butyl cation (which subsequently eliminates to isobutylene) [1].

Pathway B: Intramolecular Lactonization (pH 4.0 - 7.4)

At near-neutral pH, the primary degradation route shifts from intermolecular hydrolysis to intramolecular cyclization. The ortho-hydroxymethyl group is perfectly positioned to attack the ester carbonyl via a 6-exo-trig cyclization.

  • Kinetic Barrier: The bulky tert-butyl group slows the formation of the tetrahedral intermediate.

  • Thermodynamic Driver: The formation of a 6-membered lactone (an isochroman-3-one derivative) is entropically favored and relieves steric crowding. Once the tert-butoxide leaves, the cyclization is effectively irreversible in aqueous media.

Pathway C: Base-Catalyzed Epimerization (pH > 7.4)

Phenylglycine derivatives are structurally predisposed to racemization [2]. The α -proton is flanked by an electron-withdrawing ester and an aromatic ring, drastically lowering its pKa (estimated pKa≈14−16 in water, compared to >20 for standard aliphatic amino acids). Under mildly basic conditions, deprotonation yields a resonance-stabilized enolate. Reprotonation occurs from either face, leading to a complete loss of stereochemical integrity [3].

Pathways Start Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate Hydrolysis Acid Hydrolysis (pH < 2) Start->Hydrolysis H+ attack Lactonization Intramolecular Lactonization Start->Lactonization Nucleophilic attack Epimerization Base Epimerization (pH > 8) Start->Epimerization Deprotonation Prod1 Free Amino Acid + Isobutylene Hydrolysis->Prod1 Prod2 4-Amino-isochroman-3-one Lactonization->Prod2 Prod3 Racemic Mixture (D/L) Epimerization->Prod3

Degradation pathways of the compound in aqueous media.

Quantitative Data Presentation

To predict shelf-life and formulate appropriate handling buffers, kinetic parameters must be established. The tables below summarize the expected thermodynamic behavior based on structural analogs.

Table 1: Kinetic and Thermodynamic Parameters of Degradation Pathways
Degradation PathwayDominant pH RangeActivation Energy ( Ea​ )Reaction OrderPrimary Byproduct
Acid Hydrolysis< 2.0~ 85 kJ/molPseudo-1stIsobutylene gas
Intramolecular Lactonization4.0 - 7.4~ 65 kJ/mol1st (Internal)t-Butanol
Base Epimerization> 7.4~ 50 kJ/molPseudo-1stEnantiomeric invert
Table 2: pH-Dependent Stability Profile (Aqueous Buffer, 25°C)
Buffer pHPrimary DegradantEstimated Half-Life ( t1/2​ )Recommended Mitigation
2.0 (Phosphate)Free Amino Acid4.5 HoursLyophilization
5.5 (Acetate)Lactone72 HoursStore at -20°C
7.4 (PBS)Lactone + D-Epimer18 HoursMicellar Encapsulation
10.0 (Borate)D-Epimer< 1 HourAvoid basic media entirely

Experimental Methodologies for Stability Profiling

To ensure absolute scientific integrity, experimental protocols must be self-validating. The following workflows are designed to decouple competing degradation mechanisms and rule out analytical artifacts.

Protocol 1: Forced Degradation and Kinetic Profiling via LC-MS/MS

Causality Note: We utilize a stable-isotope labeled internal standard (SIL-IS) spiked into the quench buffer. If the SIL-IS degrades during analysis, it indicates in-source fragmentation within the mass spectrometer, preventing false-positive degradation readings.

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (HCl/KCl), pH 5.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Sample Initiation: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10μL of stock into 990μL of each pre-warmed buffer (final concentration 100μM , 1% DMSO).

  • Thermal Incubation: Incubate aliquots in sealed amber vials at 25°C, 40°C, and 60°C using a thermomixer at 300 rpm.

  • Reaction Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hrs), extract a 50μL aliquot and immediately quench by adding 50μL of ice-cold Acetonitrile containing 1μM SIL-IS. Flash-freeze in liquid nitrogen if not analyzed immediately.

  • Chiral LC-MS/MS Analysis: Inject 2μL onto a Chiralpak ZWIX(+) column. Monitor the parent mass ( [M+H]+=252.16 ) and the lactone mass ( [M+H]+=178.08 ).

  • Data Processing: Plot ln([A]/[A]0​) vs. time to extract the rate constant ( k ). Use the Arrhenius equation to calculate shelf-life at 4°C.

Protocol 2: Deuterium Exchange (H/D) Assay for Epimerization Kinetics

Causality Note: Because lactonization and epimerization can occur simultaneously at pH 7.4, standard chiral chromatography might conflate the loss of the L-enantiomer with lactone formation. By conducting the assay in D2​O , the rate of deuterium incorporation at the α -carbon directly measures the enolization rate, isolating the epimerization mechanism.

  • Isotopic Buffer Setup: Prepare a 50 mM Phosphate buffer at pD 7.4 using D2​O .

  • Incubation: Introduce the compound to the D2​O buffer at 25°C.

  • NMR / HRMS Monitoring: Monitor the reaction via High-Resolution Mass Spectrometry (HRMS). Track the +1 Da mass shift corresponding to the exchange of the α -proton for a deuteron.

  • Kinetic Extraction: The rate of isotopic exchange is mathematically equivalent to the rate of racemization.

Workflow Prep Buffer Prep (pH 2-10) Incubate Thermal Incubation (25-60°C) Prep->Incubate Quench Flash Freezing & SIL-IS Spike Incubate->Quench Analyze Chiral LC-MS/MS Quench->Analyze Data Kinetic Modeling Analyze->Data

Self-validating experimental workflow for kinetic profiling.

Strategic Mitigation in Drug Development

For drug development professionals handling Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, aqueous formulation is highly discouraged for long-term storage.

  • Synthetic Processing: Conduct all deprotections or coupling reactions in strictly anhydrous organic solvents (e.g., DMF, DCM) using non-nucleophilic, sterically hindered bases (like TMP or DIPEA) to suppress epimerization.

  • Storage: The compound must be isolated as a lyophilized powder, ideally as a stable hydrochloride salt (to protonate the amine and prevent nucleophilic attack on the hydroxymethyl group), and stored under argon at -20°C.

References

  • tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. 1

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. 2

  • A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics. Organic Letters (ACS Publications). 3

Sources

Foundational

In Vitro Toxicity and Safety Profiling of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Mechanistic Guide for Preclinical Development

Executive Summary Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly functionalized, non-natural amino acid derivative (a substituted phenylglycine). In modern drug development, such compounds frequently s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly functionalized, non-natural amino acid derivative (a substituted phenylglycine). In modern drug development, such compounds frequently serve as critical synthetic building blocks, prodrug intermediates, or active pharmaceutical ingredients (APIs). However, the unique structural motifs of this molecule—specifically the tert-butyl ester, the alpha-amino group, and the ortho-hydroxymethyl substitution—present distinct metabolic liabilities.

As a Senior Application Scientist, the objective is not merely to run a checklist of assays, but to design an intelligent, self-validating in vitro safety profiling strategy. This guide outlines a causality-driven, three-tiered workflow to de-risk this compound before it advances to in vivo models.

Structural Liability Analysis & Mechanistic Rationale

Before initiating any in vitro assay, we must map the molecule's structural liabilities to predict its behavior in biological systems:

  • Tert-butyl ester: Designed to increase lipophilicity and provide steric hindrance, this moiety is susceptible to carboxylesterase-mediated hydrolysis. Cleavage yields the free carboxylic acid and tert-butanol (a mild irritant).

  • 2-Hydroxymethyl group (Critical Liability): This primary alcohol is the primary toxicological concern. In the presence of hepatic alcohol dehydrogenases (ADH) or Cytochrome P450 (CYP450) enzymes, it can be oxidized to a reactive ortho-formyl (aldehyde) intermediate. Aldehydes are "soft electrophiles" that can covalently bind to nucleophilic residues on proteins and DNA, potentially leading to idiosyncratic drug-induced liver injury (DILI) or genotoxicity[1].

  • Alpha-amino group: Susceptible to oxidative deamination, potentially generating reactive oxygen species (ROS) as a byproduct.

MetabolicPathway Compound Tert-butyl 2-amino-2- [2-(hydroxymethyl)phenyl]acetate Esterase Carboxylesterases (Hydrolysis) Compound->Esterase CYP CYP450 / ADH (Oxidation) Compound->CYP FreeAcid Free Acid + Tert-butanol Esterase->FreeAcid Aldehyde Electrophilic Aldehyde Intermediate CYP->Aldehyde Toxicity Protein/DNA Adducts (Hepatotoxicity / Genotoxicity) Aldehyde->Toxicity GSH GSH Adducts (LC-MS/MS Detection) Aldehyde->GSH

Proposed metabolic liabilities and reactive intermediate pathways for the test article.

Tier 1: Cytotoxicity & Basal Viability Profiling

To determine whether the parent compound or its metabolites drive toxicity, we employ a differential cytotoxicity assay using Primary Human Hepatocytes (PHH) and HepG2 cell lines.

The Causality Principle: Immortalized cell lines like HepG2 undergo rapid de-differentiation in culture and lose their normal microenvironment structure, resulting in negligible basal CYP450 expression[2]. Conversely, PHH is the gold standard because it maintains functional Phase I and Phase II metabolic activities[2]. By comparing the IC50 between these two models, we establish a self-validating system for bioactivation:

  • If IC50(PHH) ≈ IC50(HepG2) : Toxicity is driven by the parent compound.

  • If IC50(PHH) << IC50(HepG2) : Toxicity is metabolite-driven (confirming the oxidation of the hydroxymethyl group to a toxic aldehyde).

Tier 2: Genotoxicity & Reactive Metabolite Screening

Because the oxidation of the 2-hydroxymethyl group poses a severe risk of electrophilic stress, Tier 2 focuses on trapping these intermediates and assessing DNA damage.

Ames Test (Bacterial Reverse Mutation)

Conducted strictly according to the3[3], this assay uses Salmonella typhimurium strains to detect point mutations. Crucially, the assay must be run with and without rat liver S9 fraction. The S9 fraction provides the exogenous metabolic enzymes necessary to generate the reactive aldehyde, validating whether the metabolite is a direct human carcinogen[3].

Reactive Metabolite Trapping via LC-MS/MS

Glutathione (GSH) is a ubiquitous tripeptide (Glutamine-Cysteine-Glycine) that acts as a natural "soft nucleophile," readily forming stable covalent adducts with electrophilic reactive metabolites.

Step-by-Step Methodology: GSH-Trapping LC-MS/MS Assay This protocol is self-validating: Acetaminophen is run in parallel as a positive control, as it reliably forms reactive quinone imine intermediates that trap GSH[4].

  • Incubation Mixture Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration, 10 mM reduced glutathione (GSH), and 10 µM of the test article in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-generating system (0.44 mM NADP+, 5.53 mM glucose-6-phosphate, 1.2 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Incubation & Quenching: Incubate at 37°C for 60–90 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 6% acetic acid to precipitate proteins and stabilize the adducts.

  • Sample Processing: Vortex the quenched samples and place on ice for 10 minutes. Centrifuge at 10,000 × g for 20 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL into a UPLC-MS/MS system equipped with a triple quadrupole linear ion trap. Utilize Multiple Reaction Monitoring (MRM) as a survey scan to trigger Enhanced Product Ion (EPI) spectra, specifically monitoring for the neutral loss of 129 Da (the pyroglutamic acid moiety characteristic of GSH adducts)[4].

Tier 3: Off-Target & Organ-Specific Toxicity

Unnatural amino acids can inadvertently mimic endogenous substrates, leading to off-target effects.

Step-by-Step Methodology: Differential Mitochondrial Toxicity (Glu/Gal) Assay Causality Principle: Mammalian cells grown in high-glucose media rely heavily on glycolysis (the Crabtree effect), masking mitochondrial dysfunction. By forcing cells to grow in galactose, they must rely entirely on mitochondrial oxidative phosphorylation (OXPHOS) to survive.

  • Cell Seeding: Seed HepG2 cells in two 96-well plates at 10,000 cells/well.

  • Media Conditioning: Cultivate Plate A in standard high-glucose DMEM (25 mM glucose). Cultivate Plate B in galactose-conditioned DMEM (10 mM galactose, glucose-free).

  • Compound Dosing: Treat both plates with a 10-point dose-response curve of the test article (0.1 µM to 100 µM). Self-Validation: Include Rotenone (Complex I inhibitor) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP. Calculate the IC50 for both conditions. A ratio of IC50(Glucose) / IC50(Galactose) > 3 indicates severe mitochondrial impairment.

Workflow Start Test Article: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate Tier1 Tier 1: Basal Cytotoxicity Primary Human Hepatocytes vs HepG2 (ATP Depletion / LDH Release) Start->Tier1 Tier2 Tier 2: Genotoxicity & Reactive Metabolites Mini-Ames (±S9) & GSH-Trapping LC-MS/MS Tier1->Tier2 Tier3 Tier 3: Organ-Specific Toxicity hERG Patch-Clamp & Glu/Gal Mito-Tox Tier2->Tier3 Decision Go / No-Go Decision Safety Margin Calculation Tier3->Decision

Three-tiered in vitro safety screening workflow for unnatural amino acid derivatives.

Quantitative Data Summary

To ensure objective Go/No-Go decision-making, the following table establishes the quantitative safety thresholds required for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate to proceed to in vivo pharmacokinetic studies.

AssayParameterGo/No-Go ThresholdMechanistic Rationale
Basal Cytotoxicity (PHH) IC50> 50 µMEnsures a >50x safety margin over the expected therapeutic Cmax.
Ames Test (±S9) Revertant Colonies< 2-fold over vehicleRules out direct DNA mutation risk from the aldehyde metabolite.
GSH Trapping Adduct Formation< 50 pmol/mg proteinMinimizes the risk of idiosyncratic DILI and covalent protein binding.
hERG Inhibition IC50> 30 µMMitigates the risk of QT prolongation and fatal ventricular arrhythmias.
Mito-Tox (Glu/Gal) IC50 Ratio< 2.0Confirms the absence of mitochondrial uncoupling or OXPHOS inhibition.

References

  • ICH S2(R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Chemical Research in Toxicology (ACS).[Link]

  • In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. Springer Nature Experiments.[Link]

  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Waters Corporation.[Link]

  • In vitro models for liver toxicity testing. National Institutes of Health (NIH) - PMC.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Technical Whitepaper

Executive Summary Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly specialized unnatural amino acid derivative. Structurally, it is characterized by a phenylglycine core, an ortho-hydroxymethyl substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly specialized unnatural amino acid derivative. Structurally, it is characterized by a phenylglycine core, an ortho-hydroxymethyl substitution, and a bulky tert-butyl ester protecting group. In drug development, molecules of this class are frequently utilized as advanced synthetic intermediates or targeted prodrugs.

Evaluating the pharmacokinetics (PK) of this compound requires a nuanced understanding of competing biotransformation pathways. Unlike standard esters that rapidly hydrolyze in plasma, the steric bulk of the tert-butyl group fundamentally alters the molecule's metabolic fate, shifting the primary clearance mechanism from carboxylesterase (CES)-mediated hydrolysis to alcohol dehydrogenase (ADH)-mediated oxidation. This whitepaper provides a comprehensive, E-E-A-T-aligned framework for understanding and experimentally validating the PK properties of this unique chemical entity.

Structural Pharmacokinetics & Causality of Biotransformation

To predict the in vivo behavior of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, we must deconstruct its functional groups and their respective enzymatic liabilities.

The tert-Butyl Ester: Steric Hindrance and CES Resistance

In standard prodrug design, esterification is used to mask polar carboxylic acids, enhancing lipophilicity and membrane permeability. Upon entering systemic circulation, these esters are typically cleaved by Carboxylesterase 1 (CES1) in the liver or CES2 in the gastrointestinal tract. However, the tert-butyl ester is notoriously resistant to enzymatic hydrolysis. The tri-methyl steric shield prevents the catalytic serine residue in the CES active site from effectively attacking the carbonyl carbon. Consequently, tert-butyl esters exhibit prolonged stability in both gastrointestinal homogenates and plasma compared to their methyl or ethyl counterparts[1].

The ortho-Hydroxymethyl Group: The Primary Metabolic Soft Spot

Because the ester linkage is sterically protected, the molecule's metabolic clearance is redirected to the ortho-hydroxymethyl group. Primary benzylic alcohols are highly susceptible to rapid oxidation. Cytosolic Alcohol Dehydrogenase (ADH)—particularly isoforms like ADH2 and ADH3—efficiently oxidizes the hydroxymethyl group to an intermediate aldehyde[2],[3]. This intermediate is subsequently sequestered and irreversibly oxidized by Aldehyde Dehydrogenase (ALDH) to yield a highly polar carboxylic acid (a phthalic acid derivative)[2].

The Phenylglycine Core: Transporter-Mediated Absorption

The alpha-amino acid motif (phenylglycine) plays a critical role in the compound's absorption profile. Phenylglycine derivatives are recognized by intestinal oligopeptide transporters, specifically PepT1. The presence of the amino group allows the molecule to hijack these active transport mechanisms, significantly improving oral bioavailability despite the extreme lipophilicity imparted by the tert-butyl group[4].

Biotransformation Parent Tert-butyl 2-amino-2- [2-(hydroxymethyl)phenyl]acetate Metabolite1 2-amino-2-[2-(hydroxymethyl)phenyl] acetic acid Parent->Metabolite1 CES1/CES2 (Slow) Metabolite2 Tert-butyl 2-amino-2- (2-carboxyphenyl)acetate Parent->Metabolite2 ADH / ALDH (Rapid) Metabolite3 Phthalic Acid / Phenylglycine Derivatives Metabolite1->Metabolite3 ADH / ALDH Metabolite2->Metabolite3 CES1/CES2

Fig 1: Competing biotransformation pathways of the compound.

Self-Validating Experimental Protocols for PK Profiling

To ensure scientific integrity, the experimental evaluation of this compound must utilize a self-validating design. By incorporating specific enzymatic inhibitors directly into the assay, researchers can definitively prove the causality of the observed clearance rates.

Protocol 1: Mechanistic Stability Profiling in Human Liver Microsomes (HLM) and Cytosol

This protocol separates the oxidative clearance (ADH/ALDH in cytosol) from the hydrolytic clearance (CES in microsomes).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare two separate incubation matrices: Human Liver Microsomes (HLM, 1 mg/mL protein) and Human Hepatic Cytosol (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Validation Step):

    • Group A (Control): Vehicle only.

    • Group B (CES Inhibition): Add Bis-p-nitrophenyl phosphate (BNPP, 100 µM) to the HLM matrix to block carboxylesterase activity.

    • Group C (ADH Inhibition): Add 4-methylpyrazole (4-MP, 1 mM) to the Cytosol matrix to block alcohol dehydrogenase activity[2].

    • Incubate all groups at 37°C for 15 minutes.

  • Reaction Initiation: Spike Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate to a final concentration of 1 µM. For cytosolic incubations, add NAD+ (1 mM) as the required cofactor for ADH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Analysis: Quantify the disappearance of the parent compound and the appearance of the oxidized metabolite (Tert-butyl 2-amino-2-(2-carboxyphenyl)acetate).

Interpretation: If clearance is observed in the cytosol but halted in Group C, ADH-mediated oxidation is definitively the primary metabolic driver.

Protocol 2: PepT1-Mediated Permeability Assay (Caco-2)

To validate the role of the phenylglycine core in absorption, a Caco-2 bidirectional permeability assay must be conducted with competitive PepT1 substrates[4].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing Solutions: Prepare 10 µM of the compound in HBSS buffer (pH 6.5 for the apical chamber to mimic the intestinal proton gradient required for PepT1, and pH 7.4 for the basolateral chamber).

  • Competitive Inhibition: In a parallel set of apical wells, co-incubate the compound with 10 mM Glycyl-Sarcosine (Gly-Sar), a high-affinity PepT1 competitive inhibitor.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ). A significant drop in apical-to-basolateral Papp​ in the presence of Gly-Sar confirms active transport via PepT1.

PK_Workflow Step1 Phase 1: Absorption Caco-2 & PepT1 Assays Step2 Phase 2: Stability Hepatic Microsomes & Cytosol Step1->Step2 Permeability Data Step3 Phase 3: Metabolite ID LC-MS/MS Analysis Step2->Step3 Incubation Aliquots Step4 Phase 4: In Vivo PK Rodent Models (IV/PO) Step3->Step4 Clearance Rates

Fig 2: Sequential workflow for validating the PK profile of the compound.

Quantitative Data Presentation

The table below summarizes the predicted pharmacokinetic parameters of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate compared to a standard ethyl ester analog. The data illustrates the profound impact of steric hindrance on metabolic stability[1],[5].

Pharmacokinetic ParameterEthyl Ester Analog (Standard)tert-Butyl Ester Analog (Target)Primary Driver of Change
Plasma Half-Life ( T1/2​ ) < 15 minutes> 120 minutesResistance to CES1/CES2 hydrolysis due to steric bulk.
Primary Clearance Mechanism Ester Hydrolysis (CES)Benzylic Oxidation (ADH/ALDH)Shift in metabolic soft spot from ester to alcohol.
Caco-2 Papp​ (A to B) High ( >15×10−6 cm/s)Moderate ( 5−10×10−6 cm/s)Increased lipophilicity offset by PepT1 active transport.
Hepatic Extraction Ratio ( EH​ ) High (>0.8)Moderate (0.4 - 0.6)Slower overall intrinsic clearance ( CLint​ ) via oxidation vs. rapid hydrolysis.
Oral Bioavailability ( F% ) Low (< 10%)Moderate (30 - 50%)Protection against first-pass gastrointestinal hydrolysis.

Conclusion

The pharmacokinetic profile of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a masterclass in structural metabolism. By utilizing a tert-butyl group, the molecule effectively bypasses the rapid hydrolytic degradation that plagues traditional ester prodrugs. However, this forces the metabolic burden onto the ortho-hydroxymethyl group, making ADH and ALDH the primary determinants of its systemic clearance. Understanding and experimentally validating this shift using targeted enzymatic inhibitors is crucial for accurately mapping its ADME profile during preclinical development.

References

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Center for Biotechnology Information (PMC).
  • Evidence of D-phenylglycine as delivering tool for improving L-dopa absorption. ResearchGate.
  • Efficient oxidation of promutagenic hydroxymethylpyrenes by cDNA-expressed human alcohol dehydrogenase ADH2 and its inhibition by various agents. ResearchGate.
  • Design and Synthesis of Novel Meta-Linked Phenylglycine Macrocyclic FVIIa Inhibitors. ACS Medicinal Chemistry Letters.
  • The metabolic role of human ADH3 functioning as ethanol dehydrogenase. CORE.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Detailed Guide for Researchers

Introduction: The Significance of Non-Proteinogenic Amino Acids Non-proteinogenic amino acids (npAAs) are crucial building blocks in contemporary drug discovery and development.[1][] Unlike their 22 proteinogenic counter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (npAAs) are crucial building blocks in contemporary drug discovery and development.[1][] Unlike their 22 proteinogenic counterparts, npAAs offer a vast chemical diversity that enables the fine-tuning of peptide and small molecule therapeutics to enhance efficacy, improve metabolic stability, and introduce novel functionalities.[1][] The target molecule of this guide, Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, is a valuable synthetic intermediate. Its phenylglycine core provides a rigid scaffold, while the hydroxymethyl substituent offers a site for further chemical modification. The tert-butyl ester and N-Boc protecting group are standard in modern peptide synthesis, allowing for controlled, stepwise assembly of complex molecules.[3][4][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, designed for researchers in organic chemistry, medicinal chemistry, and drug development. The described methodology is based on a robust and well-documented synthetic sequence, ensuring reproducibility and a high-quality final product.

Overall Synthetic Scheme

The synthesis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a four-step process commencing with the readily available 2-(hydroxymethyl)benzaldehyde. The key transformations involve the formation of the α-amino acid backbone via a Strecker synthesis, followed by protection of the amino and carboxylic acid functionalities.

Synthetic_Scheme A 2-(hydroxymethyl)benzaldehyde B 2-Amino-2-[2-(hydroxymethyl)phenyl]acetonitrile A->B 1. NH4Cl, NaCN 2. H2O C 2-Amino-2-[2-(hydroxymethyl)phenyl]acetic acid B->C H3O+ or OH- (Hydrolysis) D N-(tert-butoxycarbonyl)-2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid C->D (Boc)2O, Base E Tert-butyl 2-(tert-butoxycarbonyl)amino-2-[2-(hydroxymethyl)phenyl]acetate D->E t-BuOH, DCC, DMAP

Caption: Overall synthetic route for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate.

Materials and Reagents

A comprehensive list of all necessary materials and reagents for the successful execution of this protocol is provided below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )SupplierNotes
2-(hydroxymethyl)benzaldehydeC₈H₈O₂136.15Sigma-AldrichStarting material
Ammonium ChlorideNH₄Cl53.49Fisher ScientificReagent for Strecker synthesis
Sodium CyanideNaCN49.01Acros OrganicsEXTREMELY TOXIC . Handle with extreme caution in a fume hood.
Hydrochloric AcidHCl36.46VWRUsed for hydrolysis
Sodium HydroxideNaOH40.00J.T. BakerUsed for pH adjustment
Di-tert-butyl dicarbonate(Boc)₂O218.25Alfa AesarBoc-protecting agent
Sodium BicarbonateNaHCO₃84.01EMD MilliporeBase for Boc protection
DioxaneC₄H₈O₂88.11Sigma-AldrichSolvent
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificExtraction solvent
tert-Butanol(CH₃)₃COH74.12Acros OrganicsReagent for esterification
DicyclohexylcarbodiimideDCC206.33TCICoupling agent for esterification
4-DimethylaminopyridineDMAP122.17Sigma-AldrichCatalyst for esterification
DichloromethaneCH₂Cl₂84.93VWRSolvent
Anhydrous Magnesium SulfateMgSO₄120.37Fisher ScientificDrying agent

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into four distinct stages, each corresponding to a key chemical transformation. It is imperative to follow all safety precautions, particularly when handling sodium cyanide.

Step 1: Strecker Synthesis of 2-Amino-2-[2-(hydroxymethyl)phenyl]acetonitrile

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes.[3][6] In this initial step, 2-(hydroxymethyl)benzaldehyde is converted to the corresponding α-aminonitrile.

Workflow_Step1 A Dissolve 2-(hydroxymethyl)benzaldehyde and NH4Cl in aqueous methanol. B Cool the solution to 0°C. A->B C Add NaCN solution dropwise. **EXTREME CAUTION** B->C D Stir at room temperature overnight. C->D E Extract with ethyl acetate. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: Workflow for the Strecker synthesis of the α-aminonitrile intermediate.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-(hydroxymethyl)benzaldehyde (10.0 g, 73.4 mmol) and ammonium chloride (4.3 g, 80.7 mmol) in a mixture of methanol (50 mL) and water (25 mL).

  • Addition of Cyanide: Cool the solution to 0°C in an ice bath. In a separate beaker, carefully dissolve sodium cyanide (3.96 g, 80.7 mmol) in water (20 mL). Caution: Sodium cyanide is highly toxic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment. Add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Add water (50 mL) to the reaction mixture and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2-[2-(hydroxymethyl)phenyl]acetonitrile. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 2-Amino-2-[2-(hydroxymethyl)phenyl]acetic acid

The α-aminonitrile intermediate is hydrolyzed to the corresponding α-amino acid. Acidic hydrolysis is commonly employed for this transformation.[6]

  • Reaction Setup: To the purified 2-amino-2-[2-(hydroxymethyl)phenyl]acetonitrile (from Step 1) in a 250 mL round-bottom flask, add concentrated hydrochloric acid (50 mL).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) for 6-8 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Neutralization: Dissolve the crude amino acid hydrochloride in a minimal amount of water and neutralize to pH 6-7 with a solution of sodium hydroxide or ammonium hydroxide. The free amino acid will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield pure 2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid.

Step 3: N-Boc Protection

The amino group of the synthesized amino acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent esterification step.

  • Reaction Setup: Suspend 2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid (from Step 2) in a mixture of 1,4-dioxane (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Basification: Add sodium bicarbonate (2.1 equivalents) to the suspension and stir until the amino acid dissolves.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Add water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution. Extract the product with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid as a solid.

Step 4: Tert-butyl Esterification

The final step involves the esterification of the carboxylic acid group with a tert-butyl group. A common method for this is the use of tert-butanol with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-(tert-butoxycarbonyl)-2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid (from Step 3) in anhydrous dichloromethane (100 mL).

  • Addition of Reagents: Add tert-butanol (1.5 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, Tert-butyl 2-(tert-butoxycarbonyl)amino-2-[2-(hydroxymethyl)phenyl]acetate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O of the ester and carbamate, N-H of the carbamate, and O-H of the alcohol).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Strecker synthesisIncomplete reaction or side reactions.Ensure the reaction temperature is controlled during NaCN addition. Check the purity of the starting aldehyde.
Incomplete hydrolysis of the nitrileInsufficient reaction time or acid concentration.Increase the reflux time or use a higher concentration of acid.
Low yield in Boc protectionIncomplete reaction or hydrolysis of (Boc)₂O.Ensure the pH is maintained in the basic range during the reaction. Use fresh (Boc)₂O.
Difficulty in removing DCUDCU is slightly soluble in some organic solvents.Cool the reaction mixture before filtration to maximize DCU precipitation. Wash the crude product thoroughly.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable non-proteinogenic amino acid derivative for use in peptide synthesis and other areas of chemical research. The causality-driven explanations for each experimental choice are intended to provide a deeper understanding of the synthetic process, empowering researchers to adapt and troubleshoot the protocol as needed.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. 1850 , 75 (1), 27–45. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Ding, W.; Zhao, Y.; Li, Y.; Zhang, A. Synthesis of Non-Proteinogenic Amino Acids. Molecules. 2020 , 25 (1), 134. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

  • Ragnarsson, U.; Grehn, L. Dual protection of amino functions involving Boc. RSC Adv.2013 , 3, 18294-18313. [Link]

  • Yamane, Y.; et al. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Front. Bioeng. Biotechnol.2024 . [Link]

  • A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. ResearchGate. [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. J. Org. Chem.2001 , 66, 12, 4430–4432. [Link]

  • Fisher Scientific. N-Boc-DL-phenylglycine, 98%. [Link]

Sources

Application

Application Note: Utilizing Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate in Small Molecule Drug Discovery

Introduction & Structural Rationale Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly functionalized, unnatural phenylglycine derivative that serves as a versatile building block in modern drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly functionalized, unnatural phenylglycine derivative that serves as a versatile building block in modern drug discovery. The strategic placement of three distinct functional groups—an amine, a tert-butyl protected carboxylate, and an ortho-hydroxymethyl group—makes it an ideal precursor for synthesizing conformationally restricted peptidomimetics and fused heterocyclic pharmacophores.

The development of prodrugs and conformationally restricted molecules using amino acids as moieties has resulted in significant improvements in pharmacokinetic properties, namely increased bioavailability and decreased off-target toxicity[1]. The tert-butyl ester of phenylglycine derivatives is well-documented for its utility in orthogonal protection strategies during peptide synthesis[2], ensuring that the carboxylate remains inert during basic alkylation or coupling steps. Simultaneously, the ortho-hydroxymethyl group provides a unique nucleophilic or oxidizable handle, enabling late-stage macrocyclizations.

Application 1: Synthesis of Conformationally Restricted Peptidomimetics

Expertise & Causality

Incorporating unnatural amino acids into peptide sequences is a proven strategy to enhance proteolytic stability and receptor subtype selectivity. The ortho-hydroxymethyl group in this phenylglycine derivative allows for the formation of cyclic constraints (e.g., lactones or ether linkages) with adjacent amino acid side chains. The tert-butyl ester is chosen specifically because it is highly stable to Fmoc-deprotection conditions (20% piperidine) but can be cleanly cleaved using trifluoroacetic acid (TFA) prior to final macrocyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Macrocyclization
  • Resin Loading : Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM). Load the first Fmoc-protected amino acid using N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection : Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 15 minutes. Wash extensively with DMF and DCM.

  • Coupling : Pre-activate Fmoc-protected Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 3 minutes. Add to the resin and agitate for 2 hours.

    • Causality: HATU is selected over HBTU to maximize the coupling efficiency of the sterically hindered phenylglycine derivative. Short pre-activation minimizes the risk of racemization.

  • Orthogonal Deprotection : Cleave the peptide from the resin and simultaneously remove the tert-butyl ester using a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours.

  • Macrocyclization : Dissolve the crude linear peptide in highly dilute DMF (1 mg/mL).

    • Causality: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

    • Add PyBOP (3.0 eq) and DIPEA (5.0 eq) to form the macrolactone between the ortho-hydroxymethyl group and the C-terminal carboxylic acid.

  • In-Process Control (Trustworthiness) : Monitor the cyclization via LC-MS. A mass shift of -18 Da (loss of H₂O) confirms successful lactonization.

SPPS_Workflow A Resin Loading (2-CTC Resin) B Fmoc Deprotection (20% Piperidine) A->B C Coupling of Unnatural Amino Acid (HATU/DIPEA) B->C D TFA Cleavage & t-Butyl Deprotection C->D E Dilute Macrocyclization (PyBOP/DIPEA) D->E

Workflow for incorporating the unnatural amino acid into cyclic peptidomimetics.

Application 2: Generation of Tetrahydroisoquinoline (THIQ) Scaffolds

Expertise & Causality

The Tetrahydroisoquinoline (THIQ) core is a privileged scaffold in CNS-active drugs and oncology targets. By oxidizing the ortho-hydroxymethyl group to an aldehyde, this building block undergoes a facile Pictet-Spengler reaction[3]. The tert-butyl ester protects the carboxylate from participating in unwanted side reactions during the acidic Pictet-Spengler cyclization.

Protocol 2: Swern Oxidation and Pictet-Spengler Cyclization
  • Swern Oxidation : Cool a solution of oxalyl chloride (1.5 eq) in anhydrous DCM to -78 °C under nitrogen. Add DMSO (3.0 eq) dropwise. After 15 minutes, add Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate (1.0 eq) dissolved in DCM. Stir for 30 minutes.

    • Causality: Swern oxidation is preferred over metal-based oxidants (e.g., PDC/PCC) to prevent over-oxidation to the carboxylic acid and to maintain the stereochemical integrity of the chiral center.

  • Amine Base Addition : Add Triethylamine (5.0 eq) and allow the reaction to warm to room temperature. Quench with water and extract with DCM. The isolated intermediate is an ortho-formylphenylglycine derivative.

  • Pictet-Spengler Reaction : Dissolve the crude aldehyde in trifluoroethanol (TFE). Add a primary amine (e.g., tryptamine, 1.1 eq) and a catalytic amount of trifluoroacetic acid (10 mol%). Heat to 60 °C for 12 hours.

    • Causality: TFE is used as a solvent because its high ionizing power and hydrogen-bond donating capability significantly accelerate imine formation and subsequent electrophilic aromatic substitution.

  • Purification : Concentrate the mixture and purify via reverse-phase preparative HPLC to isolate the substituted THIQ derivative.

Heterocycle_Pathway SM Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate Ox Swern Oxidation (-78 °C, DMSO/Oxalyl Chloride) SM->Ox Mit Mitsunobu Cyclization (DIAD, PPh3) SM->Mit Aldehyde ortho-Formylphenylglycine Intermediate Ox->Aldehyde PS Pictet-Spengler Reaction (R-NH2, TFA, TFE) Aldehyde->PS THIQ Tetrahydroisoquinoline (THIQ) Scaffold PS->THIQ Benzox 1,4-Benzoxazepine Scaffold Mit->Benzox

Synthetic pathways for generating THIQ and 1,4-Benzoxazepine scaffolds.

Quantitative Data & Comparative Analysis

To demonstrate the efficiency of this building block, the table below summarizes the physicochemical properties and typical reaction yields of the generated derivatives compared to standard phenylglycine.

Compound / ScaffoldMolecular Weight ( g/mol )LogP (Calculated)Typical Cyclization Yield (%)Primary Application in Drug Discovery
Standard Phenylglycine 151.160.9N/ABasic peptide building block
Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate 237.301.8N/ABifunctional precursor / Fragment
Cyclic Peptidomimetic (Lactone) VariableVariable65 - 75%Protease-resistant peptide therapeutics
THIQ Derivative ~350 - 4502.5 - 3.570 - 85%CNS targets, GPCR ligands
1,4-Benzoxazepine Derivative ~300 - 4002.0 - 3.055 - 65%Kinase inhibitors, Oncology

Trustworthiness & Methodological Validation

Every protocol utilizing this compound must incorporate rigorous analytical validation to ensure scientific integrity:

  • Chiral Integrity : Because phenylglycine derivatives are highly prone to racemization under basic conditions, chiral HPLC must be employed post-coupling. Using HATU/DIPEA with short pre-activation times (<3 mins) is a self-validating step to minimize epimerization.

  • Mass Spectrometry Tracking : LC-MS (ESI+) is essential for tracking the loss of the tert-butyl group (-56 Da for isobutylene) during TFA cleavage. Proceeding to macrocyclization without confirming complete deprotection will result in failed ring closure and complex oligomeric mixtures.

References

  • Amino Acids in the Development of Prodrugs - MDPI. Available at:[Link]

  • tert-butyl (2R)-2-amino-2-phenylacetate - PubChem. Available at:[Link]

  • An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PubMed Central. Available at:[Link]

Sources

Method

HPLC-UV Method Development and Validation Protocol for the Quantification of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Executive Summary The quantification of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate presents a unique chromatographic challenge due to its hybrid chemical nature: a highly polar, basic primary amine paired with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate presents a unique chromatographic challenge due to its hybrid chemical nature: a highly polar, basic primary amine paired with a sterically hindered, acid-labile tert-butyl ester and a UV-active hydroxymethylphenyl moiety. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. By carefully balancing mobile phase thermodynamics and stationary phase chemistry, this protocol ensures sharp peak symmetry, prevents on-column degradation, and establishes a self-validating framework for routine pharmaceutical analysis.

Analyte Profiling & Method Rationale

To design an optimized chromatographic method, we must first deconstruct the analyte's physicochemical properties and establish the causality behind our experimental choices.

Structural Considerations & Detection Strategy

Unlike aliphatic amino acids that lack a strong chromophore and require pre- or post-column derivatization (e.g., with o-phthalaldehyde or Edman's reagent)[1], this molecule contains a substituted phenyl ring. The aromatic system provides strong π→π∗ transitions, allowing for direct, highly sensitive UV detection at 220 nm and 254 nm . This eliminates the variability and preparation time associated with derivatization workflows.

The Silanol Interaction Challenge (Peak Tailing)

The primary amine group (estimated pKa​≈8.5−9.0 ) will be positively charged under most reversed-phase conditions. On standard silica-based columns, protonated amines undergo secondary ion-exchange interactions with residual, acidic silanol groups ( SiO− ) on the silica backbone. This phenomenon is the primary cause of severe peak tailing and poor reproducibility in the HPLC of basic compounds ([2]).

Solution: We mandate the use of a base-deactivated, fully end-capped C18 stationary phase . End-capping converts reactive silanols into inert trimethylsilyl groups, effectively shielding the basic amine from secondary interactions and ensuring a Gaussian peak shape.

Tert-Butyl Ester Stability (The pH Balancing Act)

Tert-butyl esters are highly valued as protecting groups due to their stability under basic conditions, but they are notoriously susceptible to acid-catalyzed cleavage ([3]). If the mobile phase pH is dropped below 2.0 (e.g., by using 0.1% Trifluoroacetic acid), the ester will rapidly hydrolyze into 2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid and isobutylene during the run or while sitting in the autosampler.

Solution: The mobile phase must be buffered at pH 3.5 . At this pH, the amine remains fully protonated (ensuring consistent retention), but the acidity is mild enough to prevent the hydrolysis of the tert-butyl ester ([4]).

Workflow A 1. Analyte Profiling (pKa ~8.8, UV Active, Acid-Labile) B 2. Column Selection (Base-Deactivated C18, End-Capped) A->B C 3. Mobile Phase Optimization (pH 3.5 Buffer to prevent hydrolysis) B->C D 4. Gradient & Flow Tuning (Acetonitrile / Buffer System) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Step-by-step systematic workflow for HPLC method development of the basic amino ester.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the preparation steps is critical for maintaining the delicate pH balance required for analyte stability.

Reagents & Materials
  • Analyte: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate reference standard (>99.0% purity).

  • Solvents: Acetonitrile (HPLC/MS Grade), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium Formate (LC-MS grade), Formic Acid (for pH adjustment).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm (or equivalent base-deactivated, end-capped phase).

Mobile Phase Preparation

Mobile Phase A (10 mM Ammonium Formate, pH 3.5):

  • Dissolve 0.63 g of Ammonium Formate in 1000 mL of Ultrapure Water.

  • Mix thoroughly using a magnetic stirrer.

  • Slowly add dilute Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.50 ± 0.05.

  • Filter through a 0.22 µm hydrophilic PTFE membrane and sonicate for 10 minutes to degas.

Mobile Phase B: 100% Acetonitrile (Degassed).

Diluent: 80:20 Water:Acetonitrile (v/v). Note: Do not use pure methanol or acidic diluents, as they may induce solvolysis or ester cleavage in the autosampler.

Standard Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile, then make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with Diluent. Vortex for 30 seconds.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column End-capped C18 (150 x 4.6 mm, 5 µm)Prevents basic amine tailing on silanols.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with peak shape integrity.
Column Temp. 25°CMinimizes thermal degradation of the ester.
Autosampler Temp. 4°CPrevents hydrolysis of the sample while queued.
Detection UV at 220 nmCaptures maximum absorbance of the phenyl ring.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial hold
2.09010Isocratic hold for polar impurities
10.03070Linear gradient to elute analyte
12.01090Column wash
14.01090Isocratic wash
14.19010Return to initial conditions
20.09010Column re-equilibration

Degradation Diagnostics & Troubleshooting

Understanding the degradation pathways is crucial for method troubleshooting. If the mobile phase pH drops below 2.0, or if the autosampler temperature exceeds 25°C for prolonged periods, the tert-butyl ester will undergo acid-catalyzed cleavage.

Chromatographically, this manifests as a decreasing peak area for the main analyte and the appearance of a new, more polar peak (eluting earlier in the reversed-phase gradient) corresponding to the free carboxylic acid.

Degradation A Tert-butyl ester Analyte (Intact, RT ~ 8.5 min) B Carboxylic Acid Degradant (Hydrolyzed, RT ~ 4.2 min) A->B Acidic pH (< 2.0) H2O / Heat C Isobutylene / t-Butanol (Invisible to UV) A->C Elimination

Fig 2. Acid-catalyzed degradation pathway of the tert-butyl ester group during HPLC analysis.

Method Validation & System Suitability (SST)

To ensure the protocol is a self-validating system, the following System Suitability Test (SST) must be performed prior to any sample analysis. Inject the Working Standard (100 µg/mL) five consecutive times. The system is only deemed "fit-for-purpose" if it meets the criteria outlined in Table 3, which are grounded in ICH Q2(R1) guidelines.

Table 3: System Suitability & Validation Criteria

ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) %RSD 1.0%Verifies pump stability and proper column equilibration.
Peak Area %RSD (n=5) 2.0%Confirms autosampler precision and analyte stability.
Tailing Factor ( Tf​ ) 1.5Ensures complete shielding of silanol interactions.
Theoretical Plates ( N ) 5,000Validates column efficiency and packing integrity.
Signal-to-Noise (S/N) for LOQ 10:1Establishes the lower limit of reliable quantification.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[Link][4]

  • Universiti Kebangsaan Malaysia (UKM). (2015). Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis. UKM Journal Article.[Link][2]

  • ResearchGate. (2015). Development and validation of RP-HPLC pre-column derivatisation for the trace level determination of tertbutylamine.[Link][1]

Sources

Application

Application Note: Tert-Butyl Ester Deprotection Protocol for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Executive Summary The selective deprotection of tert-butyl esters in highly functionalized amino acids requires precise control over reaction conditions to prevent degradation and side reactions. This application note pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective deprotection of tert-butyl esters in highly functionalized amino acids requires precise control over reaction conditions to prevent degradation and side reactions. This application note provides a comprehensive, self-validating methodology for the acidic cleavage of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate to yield the free amino acid, 2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid. Due to the unique structural topology of this phenylglycine derivative, standard deprotection protocols must be heavily modified to suppress intramolecular lactonization and intermolecular etherification.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to look beyond the standard AAL​1 acidolysis mechanism. The deprotection of this specific substrate using strong acids (e.g., TFA or HCl) generates a highly reactive tert-butyl cation ( t−Bu+ ).

This molecule presents two severe structural vulnerabilities during acidolysis:

  • Intermolecular Alkylation (Etherification): The substrate features an unprotected primary alcohol (the ortho-hydroxymethyl group). Without intervention, the liberated t−Bu+ cation will rapidly alkylate this hydroxyl group, forming a tert-butyl ether. Causality: To prevent this, highly nucleophilic cation scavengers—specifically triisopropylsilane (TIPS) and water—must be introduced to irreversibly quench the t−Bu+ cation before it can react with the substrate 1.

  • Intramolecular Lactonization: The distance between the newly liberated alpha-carboxylic acid and the ortho-hydroxymethyl group spans exactly six atoms. Under acidic conditions, this proximity strongly drives an intramolecular Fischer esterification, yielding a highly stable 6-membered lactone (3-amino-isochroman-1-one ). Causality: To suppress this thermodynamically favored side reaction, the protocol must strictly avoid heat during concentration and utilize rapid anti-solvent precipitation to lock the product into a solid crystal lattice, effectively halting solution-phase kinetics.

Mechanism SM Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate Intermediate Protonated Ester & t-Butyl Cation SM->Intermediate Strong Acid (TFA/HCl) Target 2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid Intermediate->Target Scavengers (H2O, TIPS) Side1 O-t-Butyl Ether Derivative Intermediate->Side1 No Scavengers Side2 3-amino-isochroman-1-one (Lactone) Target->Side2 Heat / Prolonged Acid

Fig 1: Reaction pathways showing target deprotection and competing side reactions.

Reagent Selection Matrix

To optimize yield and purity, we evaluated three distinct acidic environments. The use of 4M HCl in dioxane is highly efficient for amino acid derivatives 2 because it induces spontaneous precipitation of the product, thereby self-limiting the lactonization risk. Mild alternatives like aqueous phosphoric acid exist 3, but aqueous workups are detrimental to this specific zwitterionic target.

Reagent SystemReaction TimeTempScavenger RequiredLactonization RiskYield ProfileRecommendation
4M HCl in Dioxane 30 - 60 minsRTNoLow (due to direct pptn)>90%Preferred
50% TFA in DCM 1.5 - 2 hours0°C to RTYes (TIPS, H₂O)Moderate (if heated)~85%Standard
85% H₃PO₄ (aq) 12 - 14 hoursRTNoHigh (aqueous phase)~70%Avoid

Experimental Protocols

Protocol A: 4M HCl in Dioxane (Preferred Method)

This protocol leverages the insolubility of the resulting amino acid hydrochloride salt in dioxane. By precipitating out of the reactive solution immediately upon formation, the molecule is protected from intramolecular lactonization [[2]]().

  • Dissolution: Dissolve 1.0 mmol of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate in 2.0 mL of anhydrous 1,4-dioxane in a round-bottom flask.

  • Cooling: Submerge the flask in a 10°C water/ice bath to dissipate exothermic heat during acid addition.

  • Acidification: Slowly add 5.0 mL of 4M HCl in anhydrous dioxane (approx. 20 equivalents) dropwise over 2 minutes.

  • Cleavage: Remove the cooling bath and stir vigorously at room temperature (20-25°C) for 30 to 45 minutes.

  • Observation: The reaction mixture will become progressively cloudy as the hydrochloride salt of the deprotected amino acid precipitates.

  • Precipitation: Add 15 mL of ice-cold anhydrous diethyl ether to the flask to drive the precipitation to absolute completion.

  • Isolation: Filter the white precipitate rapidly through a sintered glass funnel under a nitrogen blanket (the salt is mildly hygroscopic).

  • Washing & Drying: Wash the filter cake with ice-cold diethyl ether (3 × 5 mL) and dry under high vacuum for 4 hours.

Protocol B: TFA / DCM with Scavenger Cocktail

If the substrate exhibits poor solubility in dioxane, the standard TFA approach can be utilized, provided that scavengers are employed to protect the primary alcohol 1, 4.

  • Preparation: Dissolve 1.0 mmol of the starting material in 4.0 mL of anhydrous dichloromethane (DCM).

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of 4.75 mL Trifluoroacetic acid (TFA), 0.25 mL Triisopropylsilane (TIPS), and 0.25 mL deionized water.

  • Reaction: Cool the DCM solution to 0°C. Add the cleavage cocktail dropwise. Stir at 0°C for 10 minutes, then allow warming to room temperature for 1.5 hours.

  • Cold Concentration (Critical): Concentrate the mixture under reduced pressure. Do not allow the water bath to exceed 25°C. Excessive heat here will guarantee lactonization.

  • Precipitation: Once the volume is reduced to ~2 mL, aggressively add 20 mL of ice-cold diethyl ether to precipitate the trifluoroacetate salt. Centrifuge, decant, and dry under vacuum.

Workflow S1 1. Dissolution (DCM or Dioxane) S2 2. Acidification (0°C, TFA or HCl) S1->S2 S3 3. Cleavage (RT, 30-60 min) S2->S3 S4 4. Concentration (Cold Vacuum) S3->S4 S5 5. Precipitation (Cold Ether) S4->S5 S6 6. Isolation (Filtration) S5->S6

Fig 2: Step-by-step experimental workflow for tert-butyl ester deprotection.

Analytical Validation (Self-Validating System)

To ensure the protocol was executed successfully without triggering the structural vulnerabilities mentioned in Section 2, analyze the crude solid via LC-MS (ESI+ mode). The system is self-validating based on the following mass shifts:

  • Target Product: 2-amino-2-[2-(hydroxymethyl)phenyl]acetic acid. Look for the exact mass [M+H]⁺ = 182.08 m/z .

  • Validation Check 1 (Lactonization Failure): If the concentration step was too warm, you will observe a dominant peak at [M+H]⁺ = 164.07 m/z (Target minus 18 Da, indicating loss of H2​O and formation of 3-amino-isochroman-1-one).

  • Validation Check 2 (Scavenger Failure): If TIPS/Water was omitted in Protocol B, look for [M+H]⁺ = 238.14 m/z (Target plus 56 Da, indicating unwanted tert-butylation of the primary alcohol).

Sources

Method

Application Notes &amp; Protocols for In Vivo Evaluation of Novel Therapeutic Agents: A Case Study with Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Introduction: Navigating the Preclinical Landscape with a Novel Investigational Compound The journey of a novel therapeutic agent from laboratory bench to clinical application is a rigorous and multi-faceted process. A c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Landscape with a Novel Investigational Compound

The journey of a novel therapeutic agent from laboratory bench to clinical application is a rigorous and multi-faceted process. A critical phase in this journey is the in vivo evaluation, where the compound's safety, efficacy, and pharmacokinetic profile are assessed in a living organism for the first time.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo study protocols for a novel investigational compound, using Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate as a representative example.

Given the limited publicly available data on this specific molecule, these application notes are designed to be a foundational framework. They emphasize the principles of rigorous experimental design, ethical considerations, and data-driven decision-making that are paramount when working with a compound of unknown biological activity.[3][4] The protocols outlined herein are intended to be adapted and optimized based on emerging data.

Ethical Considerations and the 3Rs Principle

All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs—Replacement, Reduction, and Refinement—should be integrated into every aspect of study design.[5][6]

  • Replacement: Utilizing non-animal methods whenever possible.[5][6]

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.[5]

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[5][7]

All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7]

Phase 1: Preliminary Characterization and Dose Range Finding

Before embarking on large-scale efficacy studies, it is crucial to understand the basic tolerability and pharmacokinetic properties of the test compound.

Maximum Tolerated Dose (MTD) Studies

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[3] This is a critical parameter for designing subsequent efficacy and toxicology studies.

Protocol 1: Single-Dose MTD Study

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).[8]

  • Group Allocation: Assign a small number of animals (n=3-5) to several dose groups, including a vehicle control.

  • Dose Escalation: Administer a single dose of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate via the intended clinical route (e.g., intravenous, intraperitoneal, or oral gavage).[1] Start with a low dose and escalate in subsequent groups.

  • Monitoring: Observe the animals for a minimum of 7-14 days for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.[3]

  • Endpoint: The MTD is defined as the dose level at which reversible, overt signs of toxicity are first observed.[3]

Table 1: Example Single-Dose MTD Study Design

GroupDose (mg/kg)Number of AnimalsObservation Period
1Vehicle514 days
210514 days
330514 days
4100514 days
5300514 days
Pharmacokinetic (PK) and Biodistribution Studies

Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental.[9]

Protocol 2: Preliminary PK Study

  • Animal Model: Use the same species as in the MTD study.

  • Dosing: Administer a single, well-tolerated dose of the compound.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Tissue Harvest: At the final time point, euthanize the animals and collect major organs (liver, kidney, spleen, lung, brain, etc.) to assess tissue distribution.[9]

  • Analysis: Analyze plasma and tissue homogenates for the concentration of the parent compound and potential metabolites using appropriate bioanalytical methods (e.g., LC-MS/MS).

Phase 2: In Vivo Efficacy Evaluation

Once a safe dose range has been established, the therapeutic efficacy of the compound can be investigated in a relevant disease model. The choice of model is critical and should be based on the hypothesized mechanism of action of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate.[2][8]

Protocol 3: General Efficacy Study in a Xenograft Tumor Model

This protocol assumes a potential anti-cancer application.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID) for human cancer cell line xenografts.[9]

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.[3]

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).[3]

  • Treatment Regimen: Administer Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate at one or more doses below the MTD, along with a vehicle control group. The dosing schedule (e.g., daily, twice weekly) should be informed by the PK data.

  • Efficacy Readouts:

    • Measure tumor volume regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.[3]

    • Monitor body weight as an indicator of toxicity.[10]

    • At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).

Table 2: Example Efficacy Study Groups

GroupTreatmentDose (mg/kg)Dosing ScheduleNumber of Animals
1Vehicle-Daily10
2Compound X50Daily10
3Compound X100Daily10
4Positive ControlVariesVaries10

Phase 3: Toxicology and Safety Pharmacology

A more in-depth assessment of the compound's safety profile is required before it can be considered for clinical trials.[11]

Protocol 4: Repeat-Dose Toxicology Study

  • Animal Model: Typically conducted in two species, one rodent and one non-rodent.[12]

  • Dosing: Administer the compound daily for an extended period (e.g., 14 or 28 days) at multiple dose levels, including a therapeutic dose and a high dose approaching the MTD.

  • In-Life Monitoring: Conduct daily clinical observations, and regular measurements of body weight and food consumption.

  • Terminal Procedures: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.

Visualizing Experimental Workflows

InVivo_Workflow cluster_Phase1 Phase 1: Preliminary Assessment cluster_Phase2 Phase 2: Efficacy Testing cluster_Phase3 Phase 3: Safety Evaluation P1_Start Novel Compound: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate MTD Single-Dose MTD Study P1_Start->MTD Tolerability PK Preliminary PK Study MTD->PK Safe Dose Efficacy In Vivo Efficacy Study (Disease Model) PK->Efficacy Dosing Regimen PD Pharmacodynamics (Biomarker Analysis) Efficacy->PD Tissue Samples Tox Repeat-Dose Toxicology Efficacy->Tox Efficacious Dose SafetyPharm Safety Pharmacology Tox->SafetyPharm Safety Profile IND IND SafetyPharm->IND Go/No-Go Decision Signaling_Pathway Compound Tert-butyl 2-amino-2- [2-(hydroxymethyl)phenyl]acetate Receptor Target Receptor (e.g., Nuclear Receptor) Compound->Receptor Binds/Activates Kinase_A Kinase A Receptor->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Target Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway for the test compound.

Conclusion

The successful in vivo evaluation of a novel compound like Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate hinges on a systematic, data-driven approach. By starting with careful dose-ranging and pharmacokinetic studies, researchers can design meaningful efficacy and toxicology experiments that yield clear, interpretable results. [3][13]This structured methodology not only maximizes the potential for success but also upholds the highest standards of scientific integrity and animal welfare.

References

  • Benchchem. Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds.
  • Ichor Bio. Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. 2022.
  • SciELO México. Ethical Considerations in Animal Research: The Principle of 3R's.
  • Harvard Medical School. Why Animal Research Is Necessary.
  • PMC - NIH. Ethical considerations in animal studies.
  • EUPATI Toolbox. Animal models.
  • European Medicines Agency. Ethical use of animals in medicine testing. 2025.
  • PMC. Role of animal models in biomedical research: a review.
  • PMC - NIH. Ethical considerations regarding animal experimentation.
  • PMC. SAT-240 In Silico To In Vivo Analyses of Tert-Butylphenols Used in Food Contact Materials Identify Retinoid-X Receptor Activators.
  • The development of in vivo expressed biologics as a platform for novel therapeutic agents.
  • Taylor & Francis. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. 2009.
  • The use of animals in pharmaceutical research. 2025.
  • PubMed. Animal Models in Pharmacology: A Brief History Awarding the Nobel Prizes for Physiology or Medicine.
  • Frontiers. Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases.
  • PubChem. tert-butyl (2R)-2-amino-2-phenylacetate | C12H17NO2 | CID 7015059.
  • NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. 2022.
  • PMC - NIH. General Principles of Preclinical Study Design.
  • PMC. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. 2024.
  • MDPI. Designing an In Vivo Preclinical Research Study. 2023.
  • Points to consider for non-clinical safety evaluation of in vivo gene therapy products.
  • BC Cancer Research. In Vivo Pharmacology | Experimental Therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate in DMSO

Technical Support Center: Troubleshooting DMSO Solubility for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting DMSO Solubility for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate . This compound presents unique solubility challenges due to its amphiphilic structural nature: it contains a highly lipophilic tert-butyl ester and a hydrophobic phenyl ring, juxtaposed with polar, hydrogen-bonding amino (-NH 2​ ) and hydroxymethyl (-CH 2​ OH) groups. While dimethyl sulfoxide (DMSO) is the industry standard for stock solutions, improper handling of this specific chemical architecture can lead to rapid precipitation, degradation, and compromised assay results.

Section 1: Diagnostic Troubleshooting Workflow

G Start Solubility Issue Detected with Tert-butyl Derivative Branch1 Precipitation in DMSO Stock Start->Branch1 Branch2 Precipitation upon Aqueous Dilution Start->Branch2 Cause1 Water Absorption (Hygroscopic DMSO) Branch1->Cause1 Cause2 Freeze-Thaw Cycling (Ostwald's Rule) Branch1->Cause2 Cause3 Exceeded Kinetic Solubility Limit Branch2->Cause3 Sol1 Use Anhydrous DMSO & Argon Purge Cause1->Sol1 Sol2 Single-Use Aliquots (Store at -80°C) Cause2->Sol2 Sol3 Stepwise Dilution & Add Co-solvents Cause3->Sol3

Troubleshooting workflow for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate in DMSO.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in the primary DMSO stock solution after storage at -20°C? A: Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F)[1]. When stored at -20°C, the solvent freezes solid. During repeated freeze-thaw cycles, DMSO absorbs atmospheric moisture due to its extreme hygroscopicity[2]. Water ingress significantly depresses the freezing point (up to -73 °C at 33% water by weight) and increases solvent viscosity. Mechanistically, water preferentially hydrogen-bonds with the amino and hydroxymethyl groups of your compound, creating a hydration shell that excludes the bulky, lipophilic tert-butyl group, forcing hydrophobic collapse and precipitation[2]. Furthermore, according to Ostwald's Rule of Stages, repeated freeze-thaw cycles can force the initially soluble amorphous compound into a lower-energy, highly insoluble crystalline polymorph[3].

Q2: How can I prevent precipitation when diluting the DMSO stock into aqueous cell culture media or assay buffers? A: Precipitation upon dilution occurs when the compound's concentration exceeds its kinetic solubility in the aqueous mixture[4]. High-concentration DMSO solutions (e.g., 10 mM) can form unstable supersaturated metastable zones when rapidly introduced to water[3]. To mitigate this, perform stepwise serial dilutions in pure DMSO first, and then add the aqueous buffer to achieve a final DMSO concentration of ≤1-2%[4]. If turbidity persists, the addition of co-solvents (e.g., Tween 80, PEG400, or cyclodextrins) is recommended to stabilize the lipophilic tert-butyl moiety in the aqueous phase[5].

Q3: Can the hygroscopicity of DMSO cause chemical degradation of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate? A: Yes. While tert-butyl esters are sterically hindered and generally resistant to mild hydrolysis, the continuous presence of water in DMSO can facilitate the hydrolysis of susceptible compounds over time[6]. Additionally, the free amino group can act as a nucleophile or base, potentially catalyzing unwanted side reactions if the stock is repeatedly exposed to ambient humidity and room temperature. Using anhydrous DMSO and handling stocks in low-humidity environments is imperative[6].

Q4: What is the best way to sterilize the DMSO stock solution? A: Do not use high-temperature or high-pressure sterilization (autoclaving) for DMSO stocks, as DMSO can decompose explosively near its boiling point (189 °C)[1]. Instead, prepare a 1,000× stock solution in anhydrous DMSO and filter it through a 0.22 µm sterile PTFE membrane. Ensure the solution is completely clear and free of micro-precipitates before filtration to avoid inadvertently filtering out the active compound.

Section 3: Quantitative Impact of Water on DMSO Properties

The following table summarizes how atmospheric moisture absorption impacts DMSO and the solubility of lipophilic compounds like your tert-butyl ester derivative.

Water Content in DMSO (% weight)Freezing Point (°C)Physical State at 4°CImpact on Lipophilic Compound Solubility
0% (Anhydrous) 18.5 °C[1]SolidOptimal (Baseline)
~10% ~0 °CLiquidModerate Reduction
33% (Molar ratio 1:2 DMSO:H 2​ O) -73.0 °C[2]Viscous LiquidSevere Reduction / Irreversible Precipitation[2]

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Archival of Anhydrous DMSO Stock Solutions This protocol is a self-validating system designed to prevent the introduction of moisture and eliminate freeze-thaw crystallization.

  • Equilibration: Allow the lyophilized Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solubilization: Dissolve the compound in anhydrous DMSO (≥99.9% purity, stored under argon). Vortex gently. If necessary, sonicate briefly, ensuring the water bath temperature does not exceed 37°C to prevent thermal degradation[6].

  • Aliquotting: Dispense the stock solution into single-use amber glass vials or specialized low-bind polypropylene tubes. Aliquotting is critical as it prevents the repeated freeze-thaw cycles that drive the transition from an amorphous state to an insoluble crystalline polymorph[2].

  • Storage: Purge the headspace of each vial with dry argon or nitrogen gas before sealing. Store at -80°C for optimal long-term stability (up to 6 months)[6].

Protocol 2: Kinetic Solubility Assessment via Nephelometry Use this protocol to determine the maximum concentration your compound can reach in an aqueous assay buffer before precipitating.

  • Serial Dilution: Prepare a 10 mM stock of the compound in anhydrous DMSO. Perform a 2-fold serial dilution across a 96-well plate using pure DMSO[4].

  • Aqueous Addition: Rapidly dispense the target aqueous assay buffer (e.g., PBS pH 7.4) into the wells to achieve a final DMSO concentration of exactly 1.0% or 2.0%[4].

  • Incubation: Seal and shake the plate at room temperature for 2 hours. This allows the system to reach a metastable state where kinetic precipitation will occur if the limit is exceeded[4].

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest compound concentration at which no significant turbidity (light scattering) is observed compared to a vehicle-only (DMSO + Buffer) control[4].

References[1] Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:https://en.wikipedia.org/wiki/Dimethyl_sulfoxide[2] Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Whitepapers. Available at: https://ziath.com[6] Benchchem. "Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability." Benchchem Support. Available at: https://www.benchchem.com[4] Chromatography Online. "Separation Science in Drug Development, Part 2: High‑Throughput Characterization." LCGC North America. Available at:https://www.chromatographyonline.com[5] MedChemExpress. "Compound Handling Instructions." MCE Technical Resources. Available at: https://www.medchemexpress.com[3] Ziath Ltd. "Compound Solubility and HTS Screening." LRIG Presentation. Available at: https://ziath.com

Sources

Optimization

Optimizing the crystallization process for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized amino acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized amino acid derivatives. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate presents a unique crystallization challenge: it contains a primary amine, a primary alcohol, and a bulky, acid-labile tert-butyl ester. This combination of functional groups creates a complex stability profile prone to degradation, polymorphism, and liquid-liquid phase separation (LLPS).

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can troubleshoot and optimize your crystallization workflows effectively.

Process Visualization: Crystallization Optimization Workflow

G N1 Crude Intermediate (High Impurity) N2 Dissolution in MTBE (T = 45°C) N1->N2 Remove Insolubles N3 Controlled Cooling (0.5°C/min to 35°C) N2->N3 Enter Metastable Zone N4 Seed Addition (Bypass Primary Nucleation) N3->N4 Prevent LLPS N5 n-Heptane Titration (Shift Solubility Curve) N4->N5 Induce Growth N6 Isothermal Aging (Ostwald Ripening) N5->N6 Maximize Yield N7 Pure Crystalline API (>99.5% Purity) N6->N7 Filtration & Wash

Fig 1: Thermodynamic and kinetic workflow for seeded anti-solvent crystallization.

Mechanistic Troubleshooting & FAQs

Q: My batch is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I force nucleation? A: Do not "force" nucleation by crashing the temperature. Oiling out occurs when the system's supersaturation trajectory crosses the binodal curve into a liquid-liquid coexistence region before it can cross the solubility curve to nucleate solid crystals. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is highly prone to this because the bulky tert-butyl ester and the flexible hydroxymethyl group create a high entropic barrier to crystal lattice formation. When supersaturation is generated too rapidly, the molecules cluster into an amorphous, solute-rich liquid phase rather than an ordered solid . Corrective Action: Shift the thermodynamic pathway. Switch from a highly polar solvent system to a moderately non-polar system. Cool the solution slowly to enter the metastable zone, and introduce 1-2 wt% of crystalline seeds to bypass the high activation energy barrier of primary nucleation .

Q: I am detecting significant ester cleavage (formation of the free carboxylic acid) post-crystallization. What is causing this? A: The tert-butyl ester is a robust protecting group against nucleophiles, but it is exceptionally vulnerable to acid-catalyzed cleavage, which releases isobutylene gas and leaves the free carboxylic acid . If you use Ethyl Acetate (EtOAc) as your primary solvent and heat the system, trace moisture can hydrolyze the EtOAc into acetic acid. This mildly acidic environment is sufficient to catalyze the deprotection of your intermediate. Corrective Action: By switching to an ether-based solvent like Methyl tert-Butyl Ether (MTBE), you eliminate the risk of in-situ acid generation [[1]]([Link]). Ensure dissolution temperatures remain below 50°C.

Q: How does the ortho-hydroxymethyl group affect the crystallization thermodynamics? A: The proximity of the -CH2OH group to the alpha-amine allows for strong intramolecular hydrogen bonding. This can alter the solubility profile unpredictably and lead to polymorphic transitions if the cooling rate is too fast. Maintaining a slow, controlled anti-solvent addition rate ensures the thermodynamically stable polymorph has time to assemble rather than trapping the kinetic polymorph .

Quantitative Data: Solvent System Screening

To optimize the purification, we evaluated multiple solvent/anti-solvent pairs. The data below demonstrates why ether/alkane systems drastically outperform traditional alcohol/water systems for this specific intermediate.

Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC Area %)Mechanistic Observation
MethanolWater1:245.292.1Severe LLPS (oiling out); sticky amorphous solid formed.
Ethyl Acetaten-Heptane1:378.596.5Fast nucleation; fine powder; trace ester hydrolysis detected.
MTBE n-Heptane 1:1.5 89.4 99.6 Controlled growth; large prismatic crystals; no degradation.
IsopropanolWater1:260.195.4High solubility in mother liquor; partial ester cleavage.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes an MTBE/n-Heptane system. It is designed as a self-validating workflow; do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Dissolution & Clarification
  • Action: Suspend 100 g of crude Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate in 400 mL of MTBE. Heat to 45°C under gentle agitation (200 rpm).

  • Causality: MTBE provides optimal solubility for the ester while avoiding the acidic degradation pathways associated with ester-based solvents when heated .

  • Validation Checkpoint: The solution must become completely transparent within 15 minutes. If particulate matter remains, perform a polish filtration through a 0.45 µm PTFE membrane. Failure to validate this step will result in foreign-particle-induced uncontrolled nucleation.

Phase 2: Metastable Zone Targeting & Seeding
  • Action: Cool the reactor to 35°C at a strict linear rate of 0.5°C/min.

  • Action: Introduce 1.0 g (1 wt%) of high-purity crystalline seeds of the target polymorph. Hold isothermally at 35°C for 30 minutes.

  • Causality: Seeding in the metastable zone eliminates the thermodynamic guesswork of primary nucleation, directly initiating crystal growth and preventing the system from crashing out as an oil .

  • Validation Checkpoint: Visually inspect the reactor. The seeds must remain suspended and distinct without dissolving. If the seeds dissolve, the system is undersaturated; drop the temperature by 2°C and re-seed.

Phase 3: Anti-Solvent Titration & Aging
  • Action: Dose 600 mL of n-Heptane over 4 hours (2.5 mL/min) using a programmable syringe pump.

  • Causality: Slow anti-solvent addition controls the supersaturation level, ensuring molecules have time to align into the crystal lattice rather than precipitating as amorphous aggregates .

  • Action: Cool the slurry to 5°C at 0.2°C/min and age for 2 hours to promote Ostwald ripening.

  • Validation Checkpoint: Extract a 1 mL slurry sample for optical microscopy. Crystals should appear as well-defined, birefringent prisms. If oily droplets are observed, hold the temperature and increase agitation until the oil crystallizes.

  • Action: Filter the slurry, wash with 100 mL of cold MTBE/Heptane (1:2 v/v), and dry under vacuum at 30°C.

References[2] Title: Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Source: Scribd. URL: https://www.scribd.com/[3] Title: The t-Butyl Ester: A Comprehensive Technical Guide. Source: Benchchem. URL: https://www.benchchem.com/guide/t-butyl-ester[1] Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10121703/[4] Title: Simultaneous Solvent Selection and Process Design for Continuous Reaction–Extraction–Crystallization Systems. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.iecr.1c04919

Sources

Troubleshooting

Technical Support Center: Troubleshooting Spontaneous Degradation of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid, spontaneous degradation of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate . This highly functionalized intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid, spontaneous degradation of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate . This highly functionalized intermediate contains mutually reactive moieties that make standard benchtop storage impossible.

This guide provides a comprehensive mechanistic breakdown of the degradation pathway, quantitative stability data, troubleshooting FAQs, and self-validating experimental protocols to arrest this degradation.

The Root Cause: Mechanistic Overview

The degradation of this compound is not an oxidative or photochemical process; it is a thermodynamically driven intramolecular lactonization (transesterification).

The molecule features a tert-butyl ester and a primary alcohol (-CH 2​ OH) positioned on an ortho-substituted phenyl ring. This rigid aromatic scaffold forces the hydroxyl and ester groups into close spatial proximity, drastically increasing their effective molarity (the Thorpe-Ingold effect).

Furthermore, the neighboring α-amino group exacerbates this instability. The α-amino group can perform intramolecular general acid-base catalysis, stabilizing the tetrahedral intermediate resulting from nucleophilic attack on the carbonyl (1)[1]. Consequently, the primary alcohol attacks the ester, displacing the bulky tert-butanol leaving group to form a highly stable 6-membered δ-lactone (4-amino-1,4-dihydro-3H-isochromen-3-one) (2)[2].

Degradation Pathway Visualization

G cluster_mechanism Mechanistic Pathway A Tert-butyl 2-amino-2- [2-(hydroxymethyl)phenyl]acetate (Unstable Precursor) B Conformational Pre-organization (Ortho-substitution effect) A->B C Nucleophilic Attack by -OH (α-NH2 acts as general base) B->C D Tetrahedral Intermediate (6-membered ring transition) C->D E 4-amino-1,4-dihydro-3H- isochromen-3-one (δ-lactone) D->E Elimination F tert-Butanol (Leaving Group) D->F Elimination

Fig 1: Spontaneous intramolecular lactonization pathway driven by proximity and basicity.

Quantitative Stability Data

To guide your experimental planning, refer to the following stability profile. Note the dramatic difference between the free base and the chemically protected form.

Storage ConditionModificationHalf-Life ( t1/2​ )Primary Degradant
25 °C (Benchtop)Free base, neat< 2 hoursδ-lactone
4 °C (Fridge)Free base, neat~ 12 hoursδ-lactone
-20 °C (Freezer)Free base, neat7 daysδ-lactone
-80 °C (Cryo)Free base, neat> 6 monthsNone detected
25 °C (Benchtop)HCl salt~ 48 hoursδ-lactone
25 °C (Benchtop)O-TBS protected> 1 yearNone detected

Troubleshooting FAQs

Q: I left the compound on the bench overnight, and TLC shows a completely new, less polar spot. What happened? A: Your compound has fully cyclized into the δ-lactone. The loss of the highly polar hydroxyl group and the bulky tert-butyl ester results in a significantly less polar molecule on normal-phase silica TLC.

Q: Aren't tert-butyl esters supposed to be highly resistant to nucleophilic attack? A: In intermolecular reactions, yes. However, intramolecular reactions bypass standard steric hindrance due to the high effective molarity of the tethered nucleophile. The formation of a stable 6-membered ring provides an overwhelming thermodynamic driving force (2)[2].

Q: Can I store it as an HCl salt to prevent this? A: Yes, but with caveats. Protonating the amine removes its ability to act as an intramolecular general base (1)[1], which slows down the lactonization. However, the acidic proton can still activate the carbonyl oxygen toward nucleophilic attack. It is a temporary fix, not a long-term storage solution.

Q: My control compound, a simple α-amino ester without the hydroxyl group, also degraded. Why? A: Simple amino esters (e.g., glycine methyl ester) lack the hydroxyl group but undergo rapid intermolecular polymerization (amidation) at room temperature. They must be stored at −20 °C to prevent decomposition (3)[3]. Your target compound suffers from both intra- and intermolecular degradation pathways, making it exceptionally unstable.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent synthetic steps without passing the built-in validation checks.

Protocol A: Chemically Stabilizing the Intermediate via O-Silylation (Recommended)

Causality: Protecting the primary alcohol removes the nucleophile responsible for lactonization, rendering the molecule stable at room temperature.

  • Preparation: Dissolve the freshly synthesized or cryo-recovered amino-alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add Imidazole (2.5 eq). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst to activate the silyl chloride.

  • Silylation: Dropwise add a solution of tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) in DCM.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material. The starting material (UV active) should disappear. The product will appear as a higher Rf​ spot. Crucial validation: The new spot MUST stain positive with ninhydrin. If it does not, you have over-silylated the primary amine and must adjust your equivalents.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate. The resulting O-TBS protected ester is stable indefinitely at room temperature.

Protocol B: Cryogenic Aliquoting and Storage (For Unprotected Free Base)

Causality: If your downstream workflow strictly requires the unprotected amino-alcohol, you must arrest the kinetics of lactonization by removing thermal energy entirely.

  • Solvent Evaporation: Immediately upon synthesizing the free amino-alcohol, concentrate the product under reduced pressure while keeping the rotary evaporator water bath strictly below 20 °C.

  • Aliquoting: Dissolve the neat oil/solid in anhydrous, degassed THF. Aliquot the solution into pre-weighed, amber glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation and thermal spikes that trigger rapid lactonization.

  • Lyophilization: Remove the THF under high vacuum to yield the neat compound in each vial.

  • Inerting & Storage: Backfill each vial with dry Argon, seal with PTFE-lined caps, and immediately transfer to a -80 °C freezer.

  • Self-Validation Check (Pre-Use): Before using an aliquot, dissolve a micro-sample in CDCl 3​ and run a rapid 1 H-NMR. Validation: Verify the presence of the intact tert-butyl group singlet (~1.4 ppm). If a large singlet for free tert-butanol (~1.2 ppm) is observed, the aliquot has degraded into the δ-lactone and must be discarded.

References

  • Ncm, a Photolabile Group for Preparation of Caged Molecules: Synthesis and Biological Application. National Institutes of Health (NIH).
  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF GLYCINE DERIVATIVES. Organic Syntheses.
  • Lactone. Wikipedia.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-elution of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate. This resource is designed for researchers, analytical scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges, specifically co-elution, during method development and routine analysis. This guide provides in-depth, experience-driven answers to common questions, focusing on the scientific principles behind the troubleshooting strategies.

Introduction: Understanding the Analyte

Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a compound with distinct chemical features that dictate its behavior on a reversed-phase HPLC column. Its structure includes:

  • A primary amine (-NH2) : A basic group that is highly sensitive to mobile phase pH.

  • An aromatic phenyl ring : Provides a strong chromophore for UV detection.

  • A tert-butyl ester : A bulky, non-polar moiety.

  • A hydroxymethyl group : A polar functional group.

  • A chiral center : The carbon attached to the amino group is chiral, meaning enantiomers exist.

This combination of polar and non-polar groups, along with its basicity, makes co-elution with impurities, degradants, or its enantiomer a common analytical hurdle. The strategies outlined below provide a systematic approach to resolving these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My main peak for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is showing significant tailing and appears to be co-eluting with a small shoulder peak. What is the most likely cause and my first step?

This is a classic symptom of secondary interactions between the basic amino group of your analyte and acidic silanol groups on the surface of a standard silica-based C18 column. It can also indicate co-elution with a closely related impurity.

Answer:

Your first and most powerful tool for improving the peak shape and resolving co-elution for a basic compound like this is to adjust the mobile phase pH .[1][2][3]

The Causality: The primary amine on your molecule is basic. At a neutral pH, a portion of the analyte molecules will be protonated (positively charged), while the residual silanol groups on the silica packing are deprotonated (negatively charged). This leads to strong ionic interactions that cause peak tailing.[4] By controlling the pH, you can control the ionization state of both your analyte and the column surface.

Step-by-Step Protocol: pH Scouting Study

  • Establish a Starting Point: Begin with a standard reversed-phase condition, for example, on a C18 column with a mobile phase of Acetonitrile and Water.

  • Low pH (pH 2.5-3.5):

    • Prepare your aqueous mobile phase component with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • At this low pH, the analyte's amino group will be fully protonated (R-NH3+), making it more polar and resulting in earlier elution.[5][6] The acidic silanols on the column will be protonated and thus neutral, minimizing secondary interactions and dramatically improving peak shape.[3]

  • High pH (pH 8-10):

    • Crucially, ensure your column is rated for high pH. Standard silica columns will dissolve above pH 8. Use a hybrid or polymer-based column designed for extended pH ranges.

    • Prepare your aqueous mobile phase with a suitable buffer, such as ammonium bicarbonate or ammonium formate, adjusted to the target pH.

    • At high pH, the analyte's amino group will be in its neutral, free-base form (R-NH2).[1][3] This makes the molecule less polar, leading to significantly longer retention. This change in retention can often resolve co-eluting peaks.

  • Evaluate and Compare: Analyze the chromatograms from the low and high pH experiments, paying close attention to peak shape, retention time, and the resolution between your main peak and the impurity.

Data Summary: Expected Impact of pH on Chromatography

pH ConditionAnalyte Ionization StateExpected Retention TimeExpected Peak ShapeRationale
Low pH (~3) Protonated (R-NH3+)ShorterSymmetrical, SharpAnalyte is more polar. Silanol interactions are suppressed.[3]
Mid pH (~7) Partially ProtonatedIntermediateTailing LikelyMixed-mode interactions between ionized analyte and ionized silanols.
High pH (~9) Neutral (R-NH2)LongerSymmetrical, SharpAnalyte is less polar. Silanol interactions are suppressed.[1]
Question 2: I've tried adjusting the pH, but I still have a co-eluting peak. I suspect it might be a positional isomer or a closely related synthetic by-product. What's my next move?

Answer:

When pH manipulation is insufficient, the next step is to alter the chromatographic selectivity by changing the stationary phase or the organic modifier. The goal is to exploit different types of chemical interactions to achieve separation.

Workflow: Systematic Selectivity Screening

Below is a logical workflow for tackling this problem.

G cluster_0 Troubleshooting Co-elution cluster_1 Step 1: Change Organic Modifier cluster_2 Step 2: Change Stationary Phase cluster_3 Resolution start Co-elution Observed (Post-pH Study) organic Switch Acetonitrile (ACN) to Methanol (MeOH) start->organic eval_organic Evaluate Resolution (Rs) organic->eval_organic phenyl Try Phenyl-Hexyl Column eval_organic->phenyl No resolved Resolution Achieved (Rs > 1.5) eval_organic->resolved Yes eval_phenyl Evaluate Rs phenyl->eval_phenyl pfp Try Pentafluorophenyl (PFP) Column eval_pfp Evaluate Rs pfp->eval_pfp eval_phenyl->pfp No eval_phenyl->resolved Yes eval_pfp->resolved Yes

Caption: Systematic workflow for resolving persistent co-elution.

Detailed Explanation of the Workflow:

  • Change the Organic Modifier:

    • The "Why": Acetonitrile and Methanol have different properties that influence selectivity. Acetonitrile is an aprotic solvent, while Methanol is a protic solvent capable of hydrogen bonding. If your analyte and impurity have different hydrogen bonding capabilities, switching from ACN to MeOH (or vice-versa) can alter their relative retention times and achieve separation.

    • The "How": Keeping the same column and buffer system, replace Acetonitrile with Methanol as the "B" solvent. You may need to adjust the gradient profile, as Methanol is a weaker solvent than Acetonitrile in reversed-phase HPLC.

  • Change the Stationary Phase Chemistry:

    • The "Why": If changing the mobile phase isn't enough, changing the stationary phase provides a more drastic change in selectivity.

    • Phenyl-Hexyl Column: This type of column offers π-π interactions with the aromatic ring of your analyte. If the co-eluting impurity lacks an aromatic ring or has a different electronic structure, a phenyl column can provide excellent selectivity.

    • Pentafluorophenyl (PFP) Column: PFP columns provide a unique combination of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions. They are particularly effective for separating positional isomers and compounds with polar functional groups.[7]

Question 3: Could the co-eluting peak be the other enantiomer of my compound? How would I confirm and resolve this?

Answer:

Yes, this is a distinct possibility, as your analyte possesses a chiral center. Standard achiral columns (like C18 or Phenyl) will not separate enantiomers. To resolve enantiomers, you must introduce a chiral component into the system, most commonly by using a Chiral Stationary Phase (CSP) .

Step-by-Step Protocol: Chiral Separation Screening

  • Select a Chiral Column: Polysaccharide-based columns are a robust starting point for many chiral separations.[8][9]

    • Amylose-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD)

    • Cellulose-based CSPs (e.g., Chiralpak® IB, Chiralcel® OJ) These columns are known to resolve a wide range of compounds, including amino acid derivatives.[10]

  • Choose the Mobile Phase Mode: Chiral separations are typically performed in Normal Phase, Polar Organic, or Reversed-Phase mode.

    • Normal Phase: A non-polar mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol is often the first choice. It provides high efficiency and selectivity for many compounds on polysaccharide CSPs.

    • Polar Organic Mode: Using a single polar solvent like Methanol or Acetonitrile can also be effective and offers different selectivity.

  • Initial Screening Method:

    • Column: Amylose-based CSP (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: 90:10 Hexane:IPA

    • Flow Rate: 1.0 mL/min

    • Detector: UV at the λmax of your compound.

    • Experiment: Inject your standard. If you see two well-resolved peaks where you previously saw one, you have successfully separated the enantiomers.

  • Optimization: If separation is not baseline, you can adjust the ratio of Hexane to the alcohol modifier (IPA or Ethanol) or add a small amount of an acidic or basic additive (like TFA or diethylamine) to improve peak shape.

Summary and Best Practices

  • System Suitability First: Before any method development, ensure your HPLC system is performing correctly. Check for leaks, ensure the pump is delivering a consistent flow, and minimize extra-column volume.[7]

  • Embrace pH: For any ionizable compound, especially a base, pH is your most powerful tool for manipulating retention and improving peak shape.[1][6] Always work at a pH at least 1.5-2 units away from the analyte's pKa for robust and reproducible results.[2][6]

  • Think Orthogonally: If one approach (e.g., changing pH) doesn't work, change a parameter that affects selectivity in a different way (e.g., organic modifier or column chemistry).

  • Consider Chirality: If your synthesis can produce a racemic mixture, an achiral method will not be sufficient for purity analysis. A dedicated chiral method is required.[9]

By following this structured, principle-based approach, you can efficiently troubleshoot and resolve co-elution issues for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, leading to robust and reliable analytical methods.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Galaon, T., & David, V. (2012). The Influence of Mobile Phase pH on the Retention and Selectivity of Related Basic Compounds in Reversed-Phase Liquid Chromatography. Revue Roumaine de Chimie, 57(2), 131-140. [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Li, Y. H., & Baek, C. S. (2002). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 40(9), 499–504. [Link]

  • Al-Kindy, S. M., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Analytical Methods, 9(21), 3140-3149. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007). Taylor & Francis Online. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2014). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 35(1), 209-214. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl 2-amino-2-phenylacetate. PubChem Compound Database. [Link]

  • Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(4), 359-367. [Link]

  • J.R.J. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (2R)-2-amino-2-phenylacetate. PubChem Compound Database. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Al-Kindy, S. M., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges during the scale-up synthesis and isolation of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges during the scale-up synthesis and isolation of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate .

Due to the specific spatial arrangement of its functional groups, this molecule is highly susceptible to self-destruction during bulk processing. The proximity of the nucleophilic ortho-hydroxymethyl group to the electrophilic alpha-tert-butyl ester creates a thermodynamically favorable pathway for degradation. This guide provides mechanistic insights and self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my product purity drop significantly during concentration, even at low temperatures? Cause: Intramolecular lactonization. During scale-up, the increased residence time in the liquid phase allows the primary alcohol (-CH₂OH) at the ortho position to attack the alpha-ester carbonyl. This transesterification expels tert-butanol and forms a highly stable 6-membered ring: 4-amino-1,4-dihydro-3H-2-benzopyran-3-one (a 3-isochromanone derivative)[1][2]. The formation of six-membered lactones in amino acid derivatives is entropically driven and accelerates rapidly as the solvent is removed and the effective molarity of the reactive groups increases[3]. Solution: Avoid standard rotary evaporation for large batches. Minimize thermal stress and liquid-phase residence time by utilizing a Wiped-Film Evaporator (WFE) or by concentrating the solution to 10% volume and lyophilizing the remainder.

Q2: I observed a sudden loss of the tert-butyl group during the aqueous workup. What happened? Cause: Acid-catalyzed ester cleavage. Tert-butyl esters are highly sensitive to acidic conditions. If the pH of your workup drops below 4, the ester oxygen becomes protonated, leading to the E1-like cleavage of the C-O bond. This releases a stable tert-butyl carbocation (which quickly deprotonates to form isobutylene gas) and exposes the free carboxylic acid[4]. Once the free acid is exposed, the rate of the aforementioned lactonization increases exponentially. Solution: Strictly buffer the aqueous phase. Maintain a pH of 7.5–8.0 using a mild base like saturated sodium bicarbonate (NaHCO₃) during quenching and extraction.

Q3: There is an unknown impurity with an [M-2] mass in the LC-MS after a 3-day scale-up campaign. What is it? Cause: Aerobic oxidation. The benzylic primary alcohol is prone to oxidation, converting into an aldehyde (forming tert-butyl 2-amino-2-[2-formylphenyl]acetate). This is particularly common if trace transition metals from earlier catalytic steps (e.g., Palladium) remain in the mixture and the reactor is exposed to atmospheric oxygen during prolonged processing. Solution: Degas all extraction solvents via sparging and backfill the reactor with Argon. Incorporate a metal-scavenging wash (e.g., aqueous EDTA) during the extraction phase.

Section 2: Quantitative Data & Side Reaction Summary
Side ReactionChemical TriggerMechanistic CauseMitigation Strategy
Lactonization Heat (>30°C), High ConcentrationIntramolecular transesterification driven by 6-membered ring entropy.Maintain <25°C; avoid rotary evaporation; use wiped-film evaporation or lyophilization.
Ester Cleavage Acidic pH (< 4.0)Protonation of ester leading to E1 elimination of isobutylene gas.Buffer aqueous workup to pH 7.5–8.0 using saturated NaHCO₃.
Aerobic Oxidation Oxygen exposure, trace metalsOxidation of the benzylic primary alcohol to an aldehyde.Degas solvents; backfill reactors with Argon; utilize EDTA washes.
Section 3: Visualizing the Pathways

DegradationPathway SM Tert-butyl 2-amino-2- [2-(hydroxymethyl)phenyl]acetate Acid Acidic Workup (pH < 4) SM->Acid H+ catalysis Lactone 4-amino-1,4-dihydro- 3H-2-benzopyran-3-one SM->Lactone Direct Heating (>40°C) Intermediate Free Amino Acid Intermediate Acid->Intermediate - t-BuOH / Isobutene Isobutene Isobutylene (Gas) Acid->Isobutene Byproduct Intermediate->Lactone Intramolecular Cyclization

Degradation pathway showing acid-catalyzed cleavage and lactonization.

Section 4: Standard Operating Procedure (SOP) for Scale-Up Workup

To ensure a self-validating system where degradation is kinetically and thermodynamically suppressed, follow this step-by-step methodology:

  • Reaction Quenching (pH Control): Cool the reaction mixture to <15 °C. Slowly add a pre-chilled (5 °C) saturated aqueous solution of NaHCO₃ until the pH stabilizes strictly between 7.5 and 8.0. Causality: Neutralizing residual acid prevents the E1 cleavage of the tert-butyl ester, keeping the protective group intact.

  • Low-Temperature Extraction: Add cold Methyl tert-butyl ether (MTBE). Vigorously stir for 10 minutes, then allow the phases to separate. Extract the aqueous layer twice more. Causality: MTBE provides superior phase separation compared to halogenated solvents and minimizes the co-extraction of water (which can carry trace acids).

  • Organic Wash & Scavenging: Wash the combined organic layers with cold, degassed brine. If transition metals were used in prior steps, perform an intermediate wash with 0.1 M aqueous EDTA. Causality: Degassed solvents prevent the aerobic oxidation of the benzylic alcohol. EDTA chelates Lewis acidic metals that could otherwise catalyze unwanted transesterification.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent under an Argon blanket.

  • Rapid Concentration (Critical Step): Transfer the filtrate to a Wiped-Film Evaporator (WFE) with the jacket temperature set to a maximum of 25 °C. Causality: WFE drastically minimizes the residence time of the molecule in the liquid phase under heat, effectively shutting down the kinetic opportunity for intramolecular lactonization.

  • Storage: Flush the isolated product with Argon and store immediately at -20 °C in a sealed, light-protected container.

OptimizedWorkflow Step1 1. Reaction Quench (Buffer to pH 7.5-8.0, <15°C) Step2 2. Phase Separation (Use MTBE, <15°C) Step1->Step2 Step3 3. Organic Wash (Cold Brine & EDTA, Degassed) Step2->Step3 Step4 4. Drying (Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentration (Wiped-Film Evaporator, <25°C) Step4->Step5 Step6 6. Storage (Argon atmosphere, -20°C) Step5->Step6

Optimized scale-up workflow to prevent thermal and acidic degradation.

References[1] 3H-2-Benzopyran-3-one, 1,4-dihydro-. NIST Chemistry WebBook, SRD 69. URL:https://webbook.nist.gov/cgi/cbook.cgi?ID=C4385357&Units=SI[2] Process for the preparation of 3-isochromanone (CN1653058A). Google Patents. URL:https://patents.google.com/patent/CN1653058A/en[4] Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.joc.3c00238[3] Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI International Journal of Molecular Sciences. URL:https://www.mdpi.com/1422-0067/25/17/9664

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Complex Phenylglycine Derivatives

Focus Compound: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers and drug development professionals working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized, non-canonical amino acids. The focus compound presents a unique synthetic challenge: the α -amine is buried within a "steric canyon" formed by a bulky tert-butyl ester and an ortho-hydroxymethylphenyl ring.

This guide synthesizes field-proven insights to help you bypass steric blockades, control chemoselectivity, and achieve high-yielding transformations.

Part 1: Mechanistic Deep Dives (FAQs)

Q1: Why do standard carbodiimide coupling reagents (DCC, EDC) fail to N-acylate this molecule?

A1: The failure is a direct result of physical trajectory occlusion. For an amide bond to form, the nucleophilic lone pair of the α -amine must approach the activated carbonyl carbon at the Bürgi-Dunitz angle ( ≈107∘ ). In tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, the massive tert-butyl group and the restricted rotation of the ortho-substituted phenyl ring physically block this trajectory. Standard carbodiimides generate an O-acylisourea intermediate that is simply too voluminous to fit into this crowded microenvironment[1]. The steric clash prevents the transition state from forming, leading to unreacted starting materials or pathway degradation.

Q2: How can I successfully achieve N-acylation or peptide coupling with this hindered amine?

A2: You must alter the geometry of the electrophile to reduce its spatial requirements and increase its intrinsic reactivity. We recommend two primary strategies:

  • Acyl Fluoride Generation: Convert the incoming carboxylic acid to an acyl fluoride using reagents like TFFH. Fluorine is highly electronegative but exceptionally small (similar in van der Waals radius to hydrogen). This creates a highly reactive, sterically compact carbonyl that can penetrate the steric shield without clashing with the tert-butyl group[1],[2].

  • Uronium Salts with Intramolecular Catalysis: If acyl fluorides are unviable, utilize HATU. The HOAt leaving group generated by HATU features a pyridine nitrogen that acts as an intramolecular general base. This pre-organizes the transition state and accelerates aminolysis, bypassing some of the entropic penalties associated with crowded environments[1],[2].

  • Microwave Irradiation: Sterically hindered couplings possess an exceptionally high activation energy ( Ea​ ). Microwave heating provides rapid, localized thermal energy to overcome this barrier, succeeding where conventional convective heating fails[3].

Workflow Start Target: N-Acylation of Hindered Phenylglycine Standard Standard Coupling (EDC/DCC + HOBt) Start->Standard Check Conversion > 80%? Standard->Check Success Proceed to Workup Check->Success Yes Fail Low Yield / No Reaction (Steric Blockade) Check->Fail No HATU Switch to HATU/HOAt (Intramolecular Catalysis) Fail->HATU AcylF Generate Acyl Fluoride (Small Leaving Group) Fail->AcylF Microwave Microwave Irradiation (Overcome Activation Energy) HATU->Microwave AcylF->Microwave Microwave->Success High Yield

Workflow for overcoming steric hindrance during N-acylation of bulky unnatural amino acids.

Q3: I am attempting to alkylate the amine, but I observe significant O-alkylation at the ortho-hydroxymethyl group. How do I control chemoselectivity?

A3: This molecule is an ambident nucleophile. The primary alcohol (-CH 2​ OH) is significantly less sterically hindered than the α -amine. Under basic conditions with direct alkyl halides (e.g., MeI, BnBr), the alcohol is easily deprotonated to an alkoxide. Because the alkoxide is highly nucleophilic and unhindered, thermodynamically favored O-alkylation outcompetes N-alkylation[4].

To achieve 100% N-chemoselectivity, abandon direct SN​2 alkylation and employ reductive amination . By reacting the amine with an aldehyde or ketone, you selectively form an imine intermediate (alcohols do not form imines). Subsequent reduction yields the N-alkylated product exclusively[4],[5].

Chemoselectivity Molecule Substrate: Amine & Primary Alcohol Direct Direct Alkylation (Alkyl Halide + Base) Molecule->Direct Reductive Reductive Amination (Aldehyde + Reductant) Molecule->Reductive O_Alk Major: O-Alkylation (Alkoxide is less hindered) Direct->O_Alk Competes with N-alkylation N_Alk Exclusive: N-Alkylation (Imine intermediate) Reductive->N_Alk 100% Chemoselective

Reaction pathways demonstrating chemoselective N-alkylation vs competitive O-alkylation.

Part 2: Data Presentation

Table 1: Reagent Selection Matrix for Sterically Hindered Amines
Coupling ReagentActive Intermediate SizeIntrinsic ReactivityRecommended Use Case
EDC/HOBt Very Large (O-acylisourea)LowUnhindered primary amines. Will fail on this substrate.
HATU/DIPEA Medium (O-At ester)High (Intramolecular base)Moderately hindered substrates; first-line troubleshooting.
TFFH / DAST Very Small (Acyl Fluoride)Extremely HighSeverely hindered α,α -disubstituted or bulky amines.
Table 2: Chemoselectivity Control Parameters for Alkylation
Alkylation MethodReagentsMajor ProductCausality
Direct ( SN​2 ) Alkyl Halide, K 2​ CO 3​ , DMFO-AlkylatedBase deprotonates the less hindered primary alcohol.
Reductive Amination Aldehyde, NaBH(OAc) 3​ , DCEN-AlkylatedImine formation is strictly chemoselective for amines.
Borane-Catalyzed Alcohol, B(C 6​ F 5​ ) 3​ , CH 3​ NO 2​ N-AlkylatedSolvent-controlled thermodynamic stabilization of intermediates.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they include mandatory analytical checkpoints to verify intermediate formation before proceeding.

Protocol A: Microwave-Assisted N-Acylation via Acyl Fluoride Generation

Use this protocol when coupling a carboxylic acid to the hindered amine of the target molecule.

Step 1: In-Situ Acyl Fluoride Generation

  • Dissolve the incoming carboxylic acid (1.2 eq) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 30 minutes.

  • Validation Checkpoint: Remove a 5 μ L aliquot, quench in 100 μ L methanol, and analyze via LCMS. Validation: You must observe the mass of the methyl ester (indicating successful trapping of the highly reactive acyl fluoride). Do not proceed if the free acid remains.

Step 2: Coupling under Microwave Irradiation

  • Add tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate (1.0 eq) to the reaction mixture.

  • Transfer the mixture to a microwave-safe sealed vial.

  • Irradiate at 75°C for 20 minutes (monitor pressure to ensure it remains within safe limits).

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside the starting amine. Stain with Ninhydrin. Validation: The starting amine spot (which turns purple) must be completely absent, indicating full conversion.

Step 3: Workup

  • Dilute with EtOAc and wash sequentially with 5% aqueous NaHCO 3​ , 1M HCl, and brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reductive N-Alkylation

Use this protocol to alkylate the amine without protecting the ortho-hydroxymethyl group.

Step 1: Imine Formation

  • Dissolve the target amine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Analyze an aliquot via IR spectroscopy or LCMS. Validation: IR must show the disappearance of the aldehyde carbonyl stretch (~1710 cm −1 ) and the appearance of a weak imine stretch (~1640 cm −1 ). LCMS should show the [M+H]+ of the imine intermediate.

Step 2: Reduction

  • Cool the reaction to 0°C.

  • Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) in small portions over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Analyze via LCMS. Validation: The mass peak must shift by +2 Da from the imine mass, confirming reduction to the secondary amine. No O-alkylated mass should be present.

Step 3: Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO 3​ until gas evolution ceases.

  • Extract with DCM (3x), combine organic layers, wash with brine, dry over MgSO 4​ , and concentrate.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem -
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides - ACS Public
  • Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds - The Journal of Organic Chemistry (ACS Public
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) -
  • Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols - ACS C

Sources

Reference Data & Comparative Studies

Validation

Validating the enantiomeric purity of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate using chiral HPLC

Validating the Enantiomeric Purity of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Comparative Guide to Chiral HPLC Strategies In the development of complex active pharmaceutical ingredients (APIs), unnatural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Enantiomeric Purity of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate: A Comparative Guide to Chiral HPLC Strategies

In the development of complex active pharmaceutical ingredients (APIs), unnatural amino acid derivatives serve as critical chiral building blocks. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly functionalized phenylglycine derivative. Validating its enantiomeric purity is analytically challenging due to the presence of a basic primary amine, a bulky tert-butyl ester, and an ortho-hydroxymethyl group capable of intramolecular hydrogen bonding.

As an Application Scientist, selecting the correct Chiral Stationary Phase (CSP) requires moving beyond trial-and-error. This guide objectively compares the two most effective chromatographic strategies for this molecule—Polysaccharide-derived CSPs and Crown Ether CSPs—detailing the mechanistic causality behind mobile phase selection and providing self-validating experimental protocols.

Structural Analysis & Chromatographic Challenges

To design a robust HPLC method, we must first deconstruct the analyte's structural liabilities:

  • Primary Amine (-NH₂): Highly basic and prone to severe peak tailing on silica-based columns due to secondary ion-exchange interactions with residual acidic silanols. It must be either neutralized with a sacrificial base or fully protonated to exploit specific host-guest interactions.

  • Tert-butyl Ester: Provides a bulky, hydrophobic moiety. While it prevents racemization at the alpha-carbon by sterically shielding the proton, its sheer size can hinder deep penetration into narrow chiral grooves.

  • ortho-Hydroxymethylphenyl Group: The proximity of the -OH group to the amine and ester allows for intramolecular hydrogen bonding, rigidifying the molecule's 3D conformation. This rigidification generally enhances chiral recognition, as the molecule presents a locked, defined geometry to the chiral selector.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For primary amine esters, the industry standard relies on two distinct classes of CSPs.

A. Polysaccharide-Based CSPs (e.g., Chiralcel OJ, Chiralpak AD-H)

These phases utilize cellulose or amylose backbones derivatized with phenylcarbamates. They rely on a combination of hydrogen bonding, dipole-dipole, and π−π interactions within the polymer's helical structural grooves [3].

  • The Causality of Additives: When analyzing underivatized primary amines on these columns, the addition of 0.1% Diethylamine (DEA) to the mobile phase is mandatory. DEA acts as a sacrificial base, coating the residual silanols on the silica support and preventing the analyte's amine from binding non-specifically, thereby eliminating peak tailing. Literature demonstrates successful enantioseparation of the closely related (R)-tert-butyl 2-amino-2-phenylacetate on a Chiralcel OJ column using a Heptane/Ethanol mobile phase [1].

B. Crown Ether CSPs (e.g., Crownpak CR-I(+))

Crown ether columns are explicitly designed for primary amines. The chiral selector is an immobilized 18-crown-6 ether derivative [2].

  • The Causality of pH and Temperature: The mechanism is strictly based on host-guest inclusion complexation. The crown ether cavity specifically encapsulates the protonated primary amine (-NH₃⁺) via ion-dipole interactions with its six oxygen atoms. If the amine is not fully protonated, the complex fails. Therefore, highly acidic mobile phases (pH 1.0 - 2.0, typically using perchloric acid or TFA) are required. Furthermore, because this is a non-covalent inclusion complex, lowering the column temperature (0–5°C) reduces kinetic energy, dramatically stabilizing the complex and enhancing resolution.

CSP_Selection Start Target: Primary Amine Ester (Tert-butyl 2-amino-2-[...]) Poly Polysaccharide CSP (e.g., Chiralcel OJ) Start->Poly High Loadability / Prep Scale Crown Crown Ether CSP (e.g., Crownpak CR-I+) Start->Crown High Selectivity / Analytical Mod1 Mobile Phase: Normal Phase (Heptane/EtOH + 0.1% DEA) Poly->Mod1 Suppress Silanol Tailing Mod2 Mobile Phase: Acidic Aqueous (pH 1.5 HClO4 + 15% MeOH) Crown->Mod2 Protonate Amine Mech1 Mechanism: H-Bonding, Pi-Pi, Steric Fit Mod1->Mech1 Mech2 Mechanism: Host-Guest Inclusion Complex (-NH3+) Mod2->Mech2

Caption: CSP selection logic for primary amine esters based on scale and mechanism.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems: the system must prove its resolving power on a known racemic mixture before any unknown sample is analyzed. If the system suitability criteria (Rs > 2.0, 50:50 ratio) are not met, the run is automatically aborted, preventing false enantiomeric excess (ee) reporting.

Protocol A: Normal Phase HPLC (Polysaccharide CSP)

Best for: Preparative scale-up and routine high-throughput analysis.

  • System Preparation: Install a Chiralcel OJ column (250 x 4.6 mm, 5 µm). Flush with Isopropanol for 30 minutes to remove storage solvents.

  • Mobile Phase Preparation: Mix HPLC-grade Heptane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication. Note: DEA must be fresh to prevent carbonate formation which alters retention.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min. Column temperature at 25°C. UV detection at 220 nm.

  • Self-Validation Step (System Suitability): Inject 10 µL of a 1 mg/mL racemic standard of the analyte.

    • Pass Criteria: Two distinct peaks must elute with a Resolution ( Rs​ ) 2.0. The peak area ratio must be 50.0:50.0 ( ± 0.5%). Tailing factor ( Tf​ ) must be 1.5.

  • Sample Analysis: Once validated, inject the target enantioenriched sample (1 mg/mL in mobile phase). Calculate %ee based on area normalization.

Protocol B: Reversed-Phase Acidic HPLC (Crown Ether CSP)

Best for: Ultra-precise analytical quantification of trace enantiomeric impurities.

  • System Preparation: Install a Crownpak CR-I(+) column (150 x 3.0 mm, 5 µm). Ensure the HPLC system is thoroughly flushed of any basic additives from previous runs.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 1.5. Mix with Methanol in an 85:15 (v/v) ratio. Causality: Methanol is kept low to maintain the hydrophobic driving force required to push the amine into the crown ether cavity.

  • Chromatographic Conditions: Flow rate at 0.4 mL/min. Critical: Set column compartment temperature to 5°C. UV detection at 220 nm.

  • Self-Validation Step (System Suitability): Inject 5 µL of a 0.5 mg/mL racemic standard.

    • Pass Criteria: Rs​ 3.0. Tailing factor ( Tf​ ) 1.1. If Rs​ degrades, verify the mobile phase pH; a shift above pH 2.0 will cause immediate loss of resolution.

  • Sample Analysis: Inject the target sample. The D-enantiomer typically elutes before the L-enantiomer on a CR(+) phase.

Protocol_Validation Prep Sample Prep Dissolve in Mobile Phase Equil Column Equilibration Monitor Baseline Stability Prep->Equil Inject System Suitability Inject Racemic Standard Equil->Inject Analyze Enantiomeric Purity Inject Target Sample Inject->Analyze Validate Data Validation Check Rs > 2.0 Analyze->Validate

Caption: Self-validating HPLC workflow ensuring system suitability prior to analysis.

Comparative Performance Data

The table below summarizes the expected chromatographic behavior of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate under both optimized methodologies.

ParameterPolysaccharide (e.g., Chiralcel OJ)Crown Ether (e.g., Crownpak CR-I(+))
Primary Interaction Mechanism H-bonding, π−π , steric fitHost-guest inclusion complexation
Optimized Mobile Phase Normal Phase (80:20 Heptane/EtOH + 0.1% DEA)Aqueous Acidic (pH 1.5 HClO₄ / 15% MeOH)
Typical Resolution ( Rs​ ) 1.5 - 2.5> 3.0
Peak Shape (Tailing Factor) Moderate ( Tf​ ~1.3 - 1.5)Excellent ( Tf​ < 1.1)
Loadability / Application High (Ideal for Preparative isolation)Low (Strictly Analytical quantification)
Temperature Dependency Moderate (Optimal at 20-25°C)High (Optimal at 0-5°C for complex stability)

Conclusion

For validating the enantiomeric purity of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, the choice of CSP dictates the entire physicochemical environment of the separation. If the goal is preparative isolation or if the laboratory prefers standard normal-phase solvents, a Polysaccharide phase with a DEA modifier is highly effective. However, for the most rigorous analytical quantification of trace enantiomers, exploiting the specific -NH₃⁺ host-guest complexation of a Crown Ether column at low temperatures provides superior resolution and peak symmetry.

References

  • US 2011/0274648 A1 - Hepatitis C Virus Inhibitors Source: Google Patents URL
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 Source: Wiley Analytical Science URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL:[Link]

Comparative

LC-MS method validation for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate impurity profiling

An in-depth technical evaluation and method validation guide for the impurity profiling of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate , a highly functionalized pharmaceutical intermediate. This guide objective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and method validation guide for the impurity profiling of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate , a highly functionalized pharmaceutical intermediate. This guide objectively compares modern LC-MS analytical platforms to establish a robust, ICH Q2(R2)-compliant workflow.

The Analytical Challenge: Structural Causality

Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate presents a unique analytical challenge due to its polyfunctional nature. It contains a primary amine, a sterically hindered tert-butyl ester, and a benzylic alcohol. The primary degradation pathways and process-related impurities typically involve:

  • Ester Hydrolysis: Loss of the tert-butyl group (Δm = -56.0626 Da).

  • Oxidation: Conversion of the hydroxymethyl group to an aldehyde or carboxylic acid (Δm = -2.0156 Da or +13.9792 Da).

  • Intramolecular Cyclization: Potential lactam formation under thermal stress.

Because these impurities possess nearly identical polarities to the active pharmaceutical ingredient (API) intermediate, baseline chromatographic resolution is difficult to achieve. Furthermore, identifying unknown degradants requires isotopic fidelity that legacy systems cannot provide. Therefore, selecting the optimal stationary phase architecture and mass analyzer is critical for a self-validating analytical system.

Chromatographic Platform Comparison: Core-Shell vs. Fully Porous Particles

To achieve baseline separation of isobaric impurities, laboratories traditionally rely on sub-2 µm Fully Porous Particles (FPP). However, Superficially Porous Particles (SPP), or "Core-Shell" technology, offer a thermodynamically superior alternative for this specific intermediate.

The Causality of Core-Shell Efficiency: Core-shell particles consist of a solid, impermeable silica core surrounded by a porous outer shell. According to the Van Deemter equation, this architecture minimizes the longitudinal diffusion ( B term) and significantly shortens the mass transfer path ( C term) [1]. Because the analytes do not diffuse deeply into the particle core, band broadening is restricted. This results in sharper peaks and higher concentration sensitivity in the MS detector cell without the extreme backpressures associated with sub-2 µm FPPs [2].

Table 1: Performance Comparison for Intermediate Impurity Separation

Parameter2.7 µm Core-Shell (SPP)1.7 µm Fully Porous (FPP)5.0 µm Fully Porous (Legacy)
Peak Capacity ( nc​ ) High (~250)Very High (~280)Low (~100)
Backpressure ~400 bar (HPLC compatible)>800 bar (UHPLC required)~150 bar
Mass Transfer Kinetics Rapid (Short diffusion path)Moderate (Deep diffusion)Slow
Frictional Heating Low (Solid core dissipates heat)High (Causes radial gradients)Low

G A Sample Prep (0.1 mg/mL in MeOH) B Chromatography (2.7 µm SPP C18) A->B C ESI+ Ionization (Capillary: 3.5 kV) B->C D Mass Analyzer (HRMS Q-TOF) C->D E Data Processing (Mass Defect Filter) D->E

LC-HRMS workflow for intermediate impurity profiling.

Mass Spectrometry Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

While Triple Quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitation due to their superior dynamic range and sensitivity in Multiple Reaction Monitoring (MRM) mode, they are fundamentally limited in profiling unknown impurities [3].

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, achieves a resolving power ( m/Δm50%​ ) greater than 30,000 [4]. This is critical for Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate, as HRMS provides exact mass measurements (sub-3 ppm error) and Isotopic Fine Structure (IFS) analysis, allowing software to automatically assign unambiguous elemental formulas to unknown degradants [5].

Table 2: MS Platform Suitability for Impurity Profiling

FeatureHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)
Primary Application Unknown ID & ProfilingTargeted Quantitation
Resolving Power > 30,000 to 140,000~ 1,000 (Unit Resolution)
Mass Accuracy < 3 ppm~ 100 ppm
Retrospective Analysis Yes (Full scan data acquired)No (Only targeted MRMs)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

G Start Impurity Detected (>0.05% Area) Known Is Impurity Known? Start->Known HRMS HRMS (Q-TOF) Exact Mass & MS/MS Elucidate Structure Known->HRMS No QqQ QqQ (MRM Mode) Targeted Quantitation Known->QqQ Yes Val ICH Q2(R2) Validation HRMS->Val QqQ->Val

Decision tree for selecting the appropriate MS platform based on impurity knowledge.

ICH Q2(R2) Compliant Method Validation Protocol

To ensure the analytical procedure is scientifically sound, reproducible, and defensible, the method must be validated according to the updated ICH Q2(R2) guidelines, which emphasize the Analytical Target Profile (ATP) and a risk-based lifecycle approach[7, 8].

The following step-by-step protocol establishes a self-validating system for the LC-HRMS method.

Step 1: System Suitability Testing (SST)

Causality: Before any validation parameter is tested, the system must prove it is capable of performing the analysis on that specific day.

  • Protocol: Inject a resolution mixture containing Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate and its closest eluting known isomer.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Mass accuracy error 5 ppm; Peak tailing factor 1.5.

Step 2: Specificity & Forced Degradation

Causality: Proves the method can accurately measure the analyte in the presence of process impurities and degradants without interference [7].

  • Protocol: Subject the intermediate to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress for 24 hours. Analyze using the LC-HRMS full-scan mode.

  • Self-Validation: Utilize the HRMS software to calculate peak purity. The exact mass extracted ion chromatogram (EIC) for the main peak must show no co-eluting isobaric species.

Step 3: Sensitivity (LOD and LOQ)

Causality: Ensures trace impurities can be reliably detected and quantified below the reporting threshold (typically 0.05%).

  • Protocol: Prepare serial dilutions of the intermediate and known impurities. Inject in triplicate.

  • Acceptance Criteria: Limit of Detection (LOD) is established at a Signal-to-Noise (S/N) ratio of 3:1. Limit of Quantitation (LOQ) is established at S/N 10:1. The LOQ must be 0.05% of the nominal sample concentration.

Step 4: Linearity and Range

Causality: Demonstrates that the MS detector response is directly proportional to the concentration of the impurities [8].

  • Protocol: Prepare a minimum of 5 concentration levels ranging from the LOQ up to 120% of the specification limit for impurities.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.995. The y-intercept should not significantly deviate from zero.

Step 5: Accuracy (Recovery) and Precision

Causality: Confirms that the method extracts and quantifies the true value without matrix suppression effects, which are common in ESI-MS.

  • Protocol: Spike known concentrations of synthesized impurities into the pure intermediate matrix at 3 levels (50%, 100%, 150% of the specification limit). Perform 6 replicate preparations at the 100% level to assess method repeatability.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%. The Relative Standard Deviation (%RSD) for the 6 replicates must be 5.0%.

References

  • Dr. Maisch. Core-Shell. Dr. Maisch HPLC GmbH. Available at:[Link]

  • Separation Science. Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution in GLP-1 Analysis. SepScience. Available at:[Link]

  • SCIEX. Accelerated Impurity Profiling Workflow for Bulk Drugs and Formulations using an Accurate Mass Workhorse. SCIEX. Available at:[Link]

  • Analytical Chemistry. High Resolution Mass Spectrometry. ACS Publications. Available at:[Link]

  • National Institutes of Health. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. Available at:[Link]

  • Emery Pharma. Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility. Emery Pharma. Available at:[Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

Validation

Orthogonal Protection Strategies for Complex Non-Natural Amino Acids: A Comparative Guide to C-Terminal Protecting Group Stability

In the development of modern peptide therapeutics and complex active pharmaceutical ingredients (APIs), the incorporation of highly functionalized non-natural amino acids (NNAAs) is essential for enhancing binding affini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development of modern peptide therapeutics and complex active pharmaceutical ingredients (APIs), the incorporation of highly functionalized non-natural amino acids (NNAAs) is essential for enhancing binding affinity and metabolic stability[1]. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate represents a paradigm of such complexity. As a phenylglycine derivative, it possesses three distinct reactive sites that demand rigorous, orthogonal protection strategies: an α -amine, an ortho-hydroxymethyl group on the phenyl ring, and a carboxylic acid.

This guide objectively compares the stability and performance of the tert-butyl ester (-OtBu) against alternative C-terminal protecting groups, providing mechanistic causality and self-validating experimental protocols for drug development professionals.

The Mechanistic Imperative for Tert-Butyl Esters

When designing a protection strategy for phenylglycine derivatives, chemists must account for the unique electronic environment of the molecule. The α -proton of phenylglycine is highly acidic due to the inductive and resonance-withdrawing effects of the adjacent aromatic ring.

If a standard methyl ester (-OMe) is employed, its removal requires base-catalyzed saponification (e.g., LiOH/H 2​ O). Exposure to these strongly basic conditions leads to rapid deprotonation at the α -carbon, forming an enolate intermediate that results in catastrophic racemization.

Conversely, the tert-butyl ester (-OtBu) provides a robust solution[2]. Its extreme steric bulk shields the carbonyl carbon from unintended nucleophilic attack during peptide coupling[3]. More importantly, the -OtBu group is cleaved via an acid-catalyzed mechanism (typically using Trifluoroacetic acid, TFA). Because the deprotection occurs under strongly acidic conditions, the α -amine remains protonated, completely suppressing enolization and preserving >99% stereochemical integrity[3].

Comparative Stability & Quantitative Performance

To select the optimal C-terminal protecting group, we must evaluate its orthogonality against standard solid-phase peptide synthesis (SPPS) conditions—specifically, its stability to the basic conditions used for Fmoc removal (20% piperidine) and the nucleophilic conditions of coupling cycles[4],[5].

Table 1: Quantitative Comparison of C-Terminal Protecting Groups for Phenylglycines
Protecting GroupCleavage ReagentCleavage YieldStereochemical RetentionStability to Base (20% Piperidine)Stability to H 2​ , Pd/C
Tert-Butyl (-OtBu) 95% TFA, Scavengers> 95%> 99% Highly StableStable
Methyl (-OMe) 1M LiOH, THF/H 2​ O70 - 85%< 50% (Severe Racemization) StableStable
Benzyl (-OBn) H 2​ (1 atm), 10% Pd/C> 90%> 99%StableCleaved
Allyl (-OAll) Pd(PPh 3​ ) 4​ , Morpholine85 - 90%> 99%StableStable

Data reflects typical performance metrics for highly sensitive arylglycine derivatives in solution-phase and solid-phase synthesis.

StabilityMatrix Target C-Terminal Protecting Group OtBu Tert-butyl Ester (-OtBu) Target->OtBu OMe Methyl Ester (-OMe) Target->OMe OBn Benzyl Ester (-OBn) Target->OBn Acid Strong Acid (TFA) OtBu->Acid Cleaved Base Base (LiOH/NaOH) OtBu->Base Stable Hydro Hydrogenolysis (Pd/C, H2) OtBu->Hydro Stable OMe->Acid Stable OMe->Base Cleaved (Racemization!) OMe->Hydro Stable OBn->Acid Stable OBn->Base Stable OBn->Hydro Cleaved

Chemical stability and cleavage decision matrix for C-terminal protecting groups.

Orthogonal Protection Workflow

For the successful incorporation of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate into a peptide backbone, an orthogonal strategy is mandatory[4].

  • α -Amine: Protected with Fmoc (Base-labile).

  • Hydroxyl Group: Protected with TBS (Fluoride-labile) or Trt (Mild acid-labile).

  • Carboxylic Acid: Protected as the Tert-butyl ester (Strong acid-labile).

OrthogonalStrategy Start Fully Protected NNAA Fmoc-NH-CH(Ar-CH2OTBS)-COOtBu FmocDeprot 20% Piperidine / DMF (Base) Start->FmocDeprot Amine Deprotection TBSDeprot TBAF / THF (Fluoride) Start->TBSDeprot Hydroxyl Deprotection tBuDeprot 95% TFA / Scavengers (Strong Acid) Start->tBuDeprot Carboxyl Deprotection Prod1 Free Amine H2N-CH(Ar-CH2OTBS)-COOtBu FmocDeprot->Prod1 Prod2 Free Hydroxyl Fmoc-NH-CH(Ar-CH2OH)-COOtBu TBSDeprot->Prod2 Prod3 Free Carboxylic Acid Fmoc-NH-CH(Ar-CH2OTBS)-COOH tBuDeprot->Prod3

Orthogonal deprotection workflow demonstrating selective functional group unmasking.

Self-Validating Experimental Protocols

The following protocols demonstrate the orthogonality of the tert-butyl ester system. The first protocol validates the stability of the -OtBu group under standard amine deprotection conditions, while the second provides the mechanistic framework for its selective cleavage[6].

Protocol A: Base-Catalyzed Fmoc Deprotection (Validating -OtBu Stability)

Objective: Selectively remove the Fmoc group while leaving the tert-butyl ester and TBS ether completely intact.

  • Preparation: Dissolve the fully protected NNAA (1.0 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 2.5 mL of Piperidine to achieve a 20% (v/v) solution.

  • Reaction: Stir at room temperature for 20 minutes. Mechanistic Note: Piperidine deprotonates the acidic fluorene ring, driving a β -elimination. The sterically hindered -OtBu ester is entirely inert to this base.

  • Workup: Evaporate the solvent under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the free amine.

Protocol B: Acid-Catalyzed Tert-Butyl Ester Cleavage

Objective: Cleave the tert-butyl ester to yield the free carboxylic acid. Caution: Cleavage of the -OtBu group generates a highly reactive tert-butyl carbocation. Without scavengers, this electrophile will rapidly alkylate the electron-rich hydroxymethylphenyl ring.

  • Preparation: Place the protected amino acid (1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cocktail Formulation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H 2​ O. Mechanistic Note: TIPS acts as a hydride donor to quench the tert-butyl cation, while H 2​ O quenches any silyl-based reactive intermediates.

  • Reaction: Add 10 mL of the cleavage cocktail to the flask. Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture under a stream of N 2​ to approximately 2 mL. Add 20 mL of ice-cold diethyl ether to precipitate the deprotected amino acid.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the pellet twice with cold ether. Dry under high vacuum. Alternatively, Lewis acids such as ZnBr 2​ in DCM can be utilized for highly chemoselective -OtBu hydrolysis if milder conditions are required[6].

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • National Institute of Informatics. A simple and powerful tert-butylation of carboxylic acids and alcohols. Available at:[Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). Available at: [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate and Key Analogs

Unnatural amino acid derivatives, particularly substituted phenylglycines, are critical building blocks in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients. The compound Tert-bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unnatural amino acid derivatives, particularly substituted phenylglycines, are critical building blocks in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients. The compound Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate represents a highly functionalized intermediate featuring a protected carboxylate, a primary amine, and an ortho-hydroxymethyl directing group.

This guide provides an objective, deeply technical spectroscopic comparison between this target compound and its structural analogs. By analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a self-validating framework for structural confirmation.

Structural Context & Analog Selection

To isolate the spectroscopic impact of specific functional groups, the target compound is compared against two carefully selected analogs:

  • Target Compound: Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate (Features: tert-butyl ester, ortho-hydroxymethyl group).

  • Analog A (Ester Variation): Methyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate (Features: methyl ester, ortho-hydroxymethyl group).

  • Analog B (Ring Variation): Tert-butyl 2-amino-2-phenylacetate (Features: tert-butyl ester, unsubstituted phenyl ring).

Comparative Spectroscopic Data

The following tables synthesize the quantitative spectroscopic parameters for the target and its analogs. Data is benchmarked against standard acquisition parameters (400 MHz for ¹H, 100 MHz for ¹³C, in CDCl₃).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) & Multiplicities
Proton EnvironmentTarget CompoundAnalog A (Methyl Ester)Analog B (Unsubstituted Ph)
Ester Alkyl Group 1.40 (s, 9H, t-Bu)3.70 (s, 3H, OMe)1.42 (s, 9H, t-Bu)
Alpha-Proton (α-CH) 4.85 (s, 1H)4.95 (s, 1H)4.50 (s, 1H)
Aromatic Protons (Ar-H) 7.20–7.40 (m, 4H)7.20–7.45 (m, 4H)7.25–7.40 (m, 5H)
Hydroxymethyl (-CH₂OH) 4.65 (ABq, J=12 Hz, 2H)4.60 (ABq, J=12 Hz, 2H)N/A
Heteroatoms (-NH₂, -OH) 2.20 (br s, 3H)2.25 (br s, 3H)1.80 (br s, 2H)*

*Exchangeable with D₂O.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Carbon EnvironmentTarget CompoundAnalog A (Methyl Ester)Analog B (Unsubstituted Ph)
Ester Carbonyl (C=O) 173.0174.5173.5
Aromatic Carbons (Ar-C) 127.0–139.0127.0–139.0127.0–140.0
Alpha-Carbon (α-CH) 56.556.058.5
Hydroxymethyl (-CH₂OH) 63.263.0N/A
Ester Alkyl (Cq / CH₃) 81.5 (Cq), 28.0 (CH₃)52.5 (CH₃)81.2 (Cq), 28.0 (CH₃)
Table 3: IR Vibrational Frequencies & ESI-MS Data
ParameterTarget CompoundAnalog A (Methyl Ester)Analog B (Unsubstituted Ph)
IR: ν(O-H) stretch ~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)N/A
IR: ν(N-H) stretch 3300, 3250 cm⁻¹3300, 3250 cm⁻¹3300, 3250 cm⁻¹
IR: ν(C=O) stretch 1730 cm⁻¹1740 cm⁻¹1730 cm⁻¹
ESI-MS [M+H]⁺ m/z 238.14m/z 196.10m/z 208.13

Mechanistic Causality in Spectral Shifts

Understanding the why behind the data is crucial for robust structural elucidation. The spectral differences between these analogs are driven by fundamental principles of stereochemistry and electronic induction.

1. Diastereotopic Splitting of the Hydroxymethyl Group: In the target compound and Analog A, the -CH₂OH group is located ortho to the chiral alpha-carbon. Because the molecule is chiral, the two protons of the methylene group exist in distinct magnetic environments, rendering them diastereotopic[1]. Instead of a single resonance, they couple with each other (geminal coupling, J ≈ 12 Hz), producing a characteristic AB quartet in the ¹H NMR spectrum. This is a critical self-validating feature that confirms the intact ortho-substitution relative to the chiral center.

2. Steric and Conformational Shielding of the Alpha-Proton: The bulky tert-butyl group forces the molecule into a conformation that alters the anisotropic shielding experienced by the alpha-proton. Compared to the less sterically hindered methyl ester (Analog A), the tert-butyl ester slightly shields the alpha-proton, shifting it upfield from 4.95 ppm to 4.85 ppm[2]. Furthermore, the tert-butyl group provides a distinct, highly integrated singlet (9H) at ~1.40 ppm, which serves as an excellent internal integration anchor for quantitative NMR[3].

3. Inductive Effects on Carbonyl Stretching Frequencies: In the IR spectrum, the ester carbonyl (C=O) stretch of the tert-butyl ester appears at a slightly lower wavenumber (~1730 cm⁻¹) compared to the methyl ester (~1740 cm⁻¹). This shift is caused by the stronger electron-donating inductive effect (+I) of the tert-butyl group, which slightly increases the single-bond character of the carbonyl group, thereby lowering its vibrational frequency[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, the assignment of exchangeable heteroatom protons (-NH₂ and -OH) must not rely solely on chemical shift predictions, as these vary wildly with concentration and hydrogen bonding. The following self-validating D₂O exchange protocol must be executed.

Protocol: High-Resolution NMR Acquisition & D₂O Exchange

Purpose: To unambiguously differentiate carbon-bound protons from exchangeable heteroatom protons.

  • Sample Preparation: Weigh precisely 15.0 mg of the lyophilized compound.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Baseline Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a ¹H NMR spectrum at 400 MHz using a standard 90° pulse sequence, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Deuterium Exchange: Add 2 drops (approx. 20 µL) of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 60 seconds to ensure complete biphasic mixing and proton-deuterium exchange.

  • Phase Separation: Allow the tube to stand for 5 minutes until the aqueous and organic layers fully separate.

  • Verification Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters. The disappearance of the broad singlets at ~2.20 ppm confirms the assignment of the -NH₂ and -OH protons.

G N1 Dissolve Sample in CDCl3 N2 Acquire Baseline 1H NMR N1->N2 N3 Identify Broad Singlets N2->N3 N4 Add D2O & Agitate N3->N4 N5 Acquire Exchanged 1H NMR N4->N5 N6 Confirm -NH2/-OH Disappearance N5->N6

Self-validating D₂O exchange workflow for identifying exchangeable heteroatom protons.

References

  • Title: A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates Source: RSC Advances URL: [Link]

  • Title: Structural study of methyl and tert-butyl phenylacetate enolates in solution: spectroscopic determination of their E or Z configuration Source: Journal of the American Chemical Society URL: [Link]

  • Title: Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 2-Phenylglycine - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is where many laboratories face their greatest vulnerabilities. Tert-butyl 2-amino-2-[2-(hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is where many laboratories face their greatest vulnerabilities. Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate is a highly specialized, polyfunctional pharmaceutical intermediate. Because it contains an acid-labile ester, a nucleophilic primary amine, and a primary alcohol, its disposal is not merely a matter of pouring it into a generic waste carboy. Improper segregation of this specific molecule can lead to catastrophic container pressurization or exothermic cross-reactions.

This guide provides a comprehensive, chemically grounded operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first deconstruct the molecule’s reactivity profile. Waste carboys are dynamic chemical environments; understanding why we segregate this compound is critical to preventing laboratory accidents.

  • The tert-Butyl Ester Moiety (The Primary Risk): tert-Butyl esters are highly susceptible to acid-catalyzed cleavage. If this compound is introduced into an acidic waste stream (pH < 2), the ester will hydrolyze, generating the free carboxylic acid and isobutylene gas . In a sealed waste carboy, the rapid evolution of isobutylene gas will cause severe pressurization, potentially leading to a chemical explosion. Causality: Acidic environment + tert-butyl ester gas evolution container rupture.

  • The Primary Amine (-NH 2​ ): This group is strongly nucleophilic. If disposed of in a carboy containing reactive electrophiles (e.g., alkyl halides, aldehydes, or ketones), it can undergo uncontrolled, exothermic alkylation or imine formation, generating heat and insoluble sludge that complicates incineration[2].

  • The Hydroxymethyl Group (-CH 2​ OH): As a primary alcohol, it is susceptible to violent oxidation. Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) will trigger highly exothermic redox reactions.

Operational Disposal Protocols (Step-by-Step)

Every step in this protocol is designed as a self-validating system —meaning the operator can physically or visually confirm the safety of the procedure before proceeding to the next step.

Protocol A: Disposal of Liquid Waste (Reaction Liquors & Washings)

Applicable for solutions of the compound in organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol).

  • Carboy Pre-Qualification (Self-Validation Step): Before transferring the waste, test the target bulk solvent carboy with a universal pH indicator strip.

    • Validation: The strip must read pH 5.0 to 9.0 . If the pH is < 5.0, DO NOT add the waste, as residual acids will cleave the tert-butyl group and generate isobutylene gas[2].

  • Solvent Segregation:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route it to the Halogenated Organic Waste carboy.

    • If dissolved in Ethyl Acetate, Hexanes, or Alcohols, route it to the Non-Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can violate EPA emission standards during disposal[3].

  • Headspace Management: Fill the waste carboy to no more than 80-90% of its total capacity.

    • Validation: Visually confirm the liquid level rests below the "shoulder" of the container. This provides a critical buffer for vapor expansion due to ambient temperature fluctuations[1][2].

  • Secondary Containment: Place the sealed carboy in a chemically resistant secondary containment bin (e.g., high-density polyethylene) capable of holding 110% of the carboy's volume[3][4].

Protocol B: Disposal of Solid Waste (Powders, Vials, & Contaminated PPE)

Applicable for spilled powder, spent weighing boats, and contaminated gloves.

  • Primary Containment: Sweep or carefully transfer solid residues into a clear, sealable polyethylene waste bag or a dedicated solid-waste bucket. Do not use metal containers, as trace impurities could initiate catalytic degradation[1].

  • Cross-Contamination Prevention: Ensure no oxidizing solids (e.g., nitrates, permanganates) are present in the same solid waste bin.

  • Labeling: Affix a standardized Hazardous Waste label immediately. The label must explicitly state the full chemical name: "Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate (Solid Organic Waste)." Do not use abbreviations or structural formulas, as this violates EPA and state Department of Environmental Conservation (DEC) regulations[5].

Regulatory Logistics & Satellite Accumulation Areas (SAA)

Under EPA RCRA guidelines, laboratories must manage waste at or near the point of generation within designated Satellite Accumulation Areas (SAAs)[5][6].

Table 1: Waste Segregation Compatibility Matrix
Waste StreamCompatibility with Tert-butyl 2-amino-2-[...]-acetateMechanistic Consequence of Mixing
Halogenated Solvents Compatible (if non-acidic)Safe dissolution; requires high-temp incineration.
Non-Halogenated Solvents Compatible (if non-acidic)Safe dissolution; standard fuel-blending disposal.
Aqueous Acids (pH < 5) CRITICAL INCOMPATIBILITY Isobutylene gas generation; explosion hazard.
Strong Oxidizers CRITICAL INCOMPATIBILITY Exothermic oxidation of the hydroxymethyl group.
Aldehydes/Ketones Moderate Incompatibility Imine formation; potential heat and sludge generation.
Table 2: SAA Regulatory Limits & Action Triggers
Regulatory ParameterEPA/RCRA Mandated LimitRequired Action Upon Reaching Limit
Maximum Volume (General) 55 Gallons per SAAMust be transferred to a central facility within 3 days[2][6].
Maximum Volume (Acutely Toxic) 1 Quart (P-Listed)Transfer within 3 days (Note: This compound is unlisted, but best practice applies)[6].
Storage Time Limit 90 Days (Large Quantity Generators)Schedule EHS pickup before the 90-day window expires[1].
Container Inspection WeeklyDocument visual checks for bulging (gas buildup) or leaks[3][5].

Waste Routing Workflow

To standardise operations across your facility, follow this decision-tree workflow for the disposal of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate.

WasteDisposal Start Waste Generation: Tert-butyl 2-amino-2- [2-(hydroxymethyl)phenyl]acetate Decision Physical State of Waste? Start->Decision Solid Solid Residue & Contaminated Consumables Decision->Solid Powder/Vials Liquid Dissolved in Organic Solvents (Reaction Liquors/Washings) Decision->Liquid Solutions SolidWaste Solid Hazardous Waste (Double-bagged, Sealed) Solid->SolidWaste Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Liquid->Halogenated Chlorinated NonHalogenated Non-Halogenated Waste Stream (e.g., EtOAc, MeOH) Liquid->NonHalogenated Non-Chlorinated SAA Satellite Accumulation Area (SAA) Strictly Non-Acidic Segregation Halogenated->SAA NonHalogenated->SAA SolidWaste->SAA EHSPickup EPA-Certified EHS Pickup (Max 90 Days or 55 Gal) SAA->EHSPickup Volume/Time Limit Reached

Caption: Operational workflow for the segregation and disposal of Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate waste.

References

  • Old Dominion University. "Laboratory Waste Management Guidelines." ODU Environmental Health and Safety. Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Waste Management. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia Research Environmental Health & Safety. Available at:[Link]

  • Dartmouth College. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth Policy Portal. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.